5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
Description
Properties
IUPAC Name |
5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQBPNFLGQMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)CC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190901 | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37464-90-7 | |
| Record name | 5,8-Dimethoxy-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37464-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dimethoxy-2-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37464-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,8-DIMETHOXY-2-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELL83X9LXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, also known as 5,8-dimethoxy-2-tetralone, is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its naphthalenone core is a structural motif found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry. The available quantitative data is summarized in the table below.
| Property | Value | Notes |
| CAS Number | 37464-90-7 | |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Physical State | Brown solid | |
| Boiling Point | 388.2 °C at 760 mmHg | |
| Density | 1.14 g/cm³ | |
| Flash Point | 180.1 °C | |
| Refractive Index | 1.537 | |
| Solubility | Soluble in chloroform | |
| Melting Point | Not available |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample at the bottom.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a moderate level initially. If a literature value for the melting point is available, rapidly heat to approximately 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C). A broad melting range often indicates the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 300 or 400 MHz for ¹H NMR).
-
NMR tubes (5 mm diameter).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), as the compound is soluble in chloroform.
-
Internal standard (e.g., Tetramethylsilane, TMS).
¹H NMR Protocol:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
-
Insert the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay appropriate for quantitative analysis if needed.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Protocol:
-
Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.
-
Proton-decoupled mode is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Process the data similarly to the ¹H NMR spectrum.
Synthesis Pathway
This compound can be synthesized through various routes. A common approach involves the cyclization of a substituted phenylbutanoic acid derivative. The following diagram illustrates a general synthetic workflow.
Caption: A potential synthetic route to this compound.
Biological Context and Drug Development Potential
While the broader class of tetralones has been investigated for various pharmacological activities, including antitumor and antibacterial effects, specific biological data for this compound is limited in publicly available literature. Its structural similarity to intermediates used in the synthesis of complex natural products and pharmaceuticals suggests its potential as a building block in drug discovery programs. Further research is required to elucidate any intrinsic biological activity and to explore its utility in medicinal chemistry. As such, no specific signaling pathways involving this compound can be detailed at this time.
The diagram below illustrates the logical relationship for evaluating a novel compound like this compound in a drug discovery context.
Caption: A logical workflow for the evaluation of a novel chemical entity in drug discovery.
An In-depth Technical Guide to 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 37464-90-7
This technical guide provides a comprehensive overview of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, a key intermediate in organic synthesis. This document details its chemical and physical properties, outlines a known synthetic approach, and explores its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 5,8-dimethoxy-2-tetralone, is a polycyclic ketone. Its structure features a dihydronaphthalene core with two methoxy groups at positions 5 and 8. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 37464-90-7 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 388.2 °C | [4] |
| Density | 1.14 g/cm³ | [4] |
| Solubility | Soluble in Chloroform | [3] |
| Storage Temperature | 2-8°C, sealed, away from moisture | [3] |
Synthesis
A general workflow for such a synthesis is depicted below. It is important to note that this is a proposed pathway and would require optimization of reaction conditions and purification methods.
Caption: Proposed general synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the searched literature. However, a protocol for the synthesis of the related compound, 5-methoxy-2-tetralone, is described in a patent (CN101468946A) and can serve as a foundational reference for developing a specific protocol for the 5,8-dimethoxy analog.
Reference Protocol for a Related Compound (5-methoxy-2-tetralone):
This process involves the reduction of 1,6-dimethoxynaphthalene using sodium metal in a mixture of absolute ethanol and liquid ammonia. The reaction is carried out at a controlled temperature of 15-35°C for 35-48 hours. The product is then isolated through a series of workup steps including dilution with water, distillation of solvents, extraction, and hydrolysis with dilute hydrochloric acid.[5]
Note: This protocol would require significant adaptation and optimization for the synthesis of the 5,8-dimethoxy analog, including the selection of the appropriate starting material and purification techniques.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the specific biological activity or associated signaling pathways of this compound. Its primary documented utility is as a chemical intermediate in the synthesis of more complex molecules.[1] The tetralone scaffold is a common feature in a variety of biologically active compounds, suggesting that derivatives of this molecule could be of interest in drug discovery programs. Further research is required to elucidate any potential pharmacological effects.
The logical relationship for investigating the biological potential of this compound is outlined in the following diagram.
Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.
Conclusion
This compound is a valuable chemical intermediate with potential for use in the synthesis of novel compounds. While its direct biological activity is not yet characterized, its structural similarity to other biologically active tetralones suggests that it could be a useful building block for drug discovery. Further research into its synthesis and pharmacological properties is warranted to fully explore its potential.
References
Spectroscopic and Synthetic Insights into 5,8-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the available spectroscopic data and synthetic methodologies related to 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. Despite a comprehensive search of available scientific literature, a complete, experimentally verified spectroscopic dataset (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for this compound has not been found in published academic journals or databases. The compound, also known as 5,8-dimethoxy-2-tetralone, is identified by the CAS number 37464-90-7 and has a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .
This guide, therefore, provides a summary of the known properties of the target compound and presents spectroscopic data from structurally similar compounds to offer insights into the expected spectral characteristics. Additionally, a generalized synthetic protocol for a related dimethoxy-tetralone derivative is detailed to guide potential synthetic efforts.
Spectroscopic Data of Analogous Compounds
To approximate the spectroscopic characteristics of this compound, data from structurally related tetralone derivatives are presented below. These compounds share the core tetralone scaffold and methoxy substitutions, providing a reasonable estimation of the expected chemical shifts and spectral patterns.
Table 1: ¹H NMR Data of Representative Tetralone Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | CDCl₃ | 8.00 (d, J = 8.7 Hz, 1H), 7.10 (d, J = 2.1 Hz, 1H), 6.91 (dd, J = 8.7, 2.6 Hz, 1H), 4.95–4.91 (m, 1H), 3.89 (s, 3H), 2.91–2.82 (m, 1H), 2.62–2.52 (m, 1H), 2.44–2.37 (m, 1H), 2.20–2.14 (m, 1H)[1] |
| 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Not Specified | Not Specified in abstract, crystal structure reported. |
Table 2: ¹³C NMR Data of Representative Tetralone Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | CDCl₃ | 196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 68.4, 55.7, 35.3, 32.6[1] |
| 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Not Specified | Not Specified in abstract, crystal structure reported. |
Table 3: IR and Mass Spectrometry Data of Representative Tetralone Analogs
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Not Specified | HRMS (EI) calcd for C₁₁H₁₂O₃ [M]⁺: 192.0786; found: 192.0788[1] |
| Vapor Phase IR of 6-Methoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Computed spectrum available | MS (GC) data available |
Experimental Protocols: A Generalized Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general method for the synthesis of related tetralones can be instructive. The following protocol is a representative example for the synthesis of a dimethoxy-tetralone derivative and can be adapted for the target molecule.
General Synthesis of a Dimethoxy-tetralone Derivative
A common synthetic route to tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid. For a dimethoxy-substituted tetralone, the synthesis could proceed as follows:
-
Starting Material: The synthesis would typically begin with a dimethoxy-substituted phenylpropanoic acid or a related precursor.
-
Cyclization: The precursor is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., AlCl₃), to promote intramolecular acylation. The reaction is typically heated to facilitate the ring closure.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, often with ice water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired tetralone.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a tetralone derivative, which would be applicable to this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a tetralone derivative.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this and related molecular scaffolds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of substituent effects and comparison with known spectra of similar structures.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 (ax, eq) | ~ 3.4 - 3.6 | s | - | 2H |
| H-3 (ax, eq) | ~ 2.6 - 2.8 | t | ~ 6.5 | 2H |
| H-4 (ax, eq) | ~ 2.9 - 3.1 | t | ~ 6.5 | 2H |
| H-6 | ~ 6.7 | d | ~ 8.5 | 1H |
| H-7 | ~ 6.7 | d | ~ 8.5 | 1H |
| 5-OCH₃ | ~ 3.8 | s | - | 3H |
| 8-OCH₃ | ~ 3.8 | s | - | 3H |
Note: The chemical shifts for the methylene protons at positions 1, 3, and 4 are presented as ranges due to the potential for complex second-order effects and conformational dynamics. The aromatic protons H-6 and H-7 are expected to be chemically equivalent due to the symmetry of the substitution pattern, but may appear as a simple doublet or a more complex AA'BB' system depending on the specific magnetic environment. The methoxy protons at positions 5 and 8 are also expected to be equivalent.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a solid organic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.[1][2][3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2][3][4]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.[5]
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.[1][4]
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is performed to acquire the Free Induction Decay (FID).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
The FID is then Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound, with the unique proton environments labeled corresponding to the data presented in the table.
Caption: Molecular structure of this compound with proton labels.
Interpretation of the Predicted Spectrum
-
Aromatic Region (δ 6.5 - 7.0 ppm): The two aromatic protons at positions 6 and 7 are expected to appear as a doublet due to coupling with each other. The electron-donating methoxy groups at positions 5 and 8 will shield these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.
-
Aliphatic Region (δ 2.5 - 3.6 ppm):
-
The methylene protons at C-1, adjacent to the aromatic ring and the ketone, are expected to be a singlet as there are no adjacent protons to couple with.
-
The protons at C-4 are adjacent to the aromatic ring and the C-3 methylene group, and are therefore predicted to be a triplet.
-
The protons at C-3 are adjacent to both the C-4 methylene group and the carbonyl group at C-2. They are also expected to appear as a triplet.
-
-
Methoxy Protons (δ ~3.8 ppm): The two methoxy groups at positions 5 and 8 are in similar chemical environments and are therefore expected to be equivalent, giving rise to a single, sharp singlet integrating to six protons.
This technical guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. While the provided data is based on prediction, it offers a strong starting point for the analysis and confirmation of this compound in a research setting. Experimental verification is recommended for definitive structural elucidation.
References
Mass Spectrometry of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for aromatic ketones and methoxy-substituted compounds. Additionally, a general experimental protocol for the analysis of such compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, along with a typical workflow for the characterization of synthesized organic molecules.
Predicted Electron Ionization Mass Spectrometry Data
The mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak followed by a series of characteristic fragment ions. The fragmentation pattern is primarily dictated by the presence of the ketone functional group and the two methoxy substituents on the aromatic ring.
Table 1: Predicted m/z Values and Corresponding Fragment Ions for this compound
| m/z (predicted) | Proposed Fragment Structure | Description of Fragmentation |
| 206 | [M]•+ | Molecular Ion |
| 191 | [M - CH₃]•+ | Loss of a methyl radical from one of the methoxy groups. |
| 178 | [M - CO]•+ | Loss of carbon monoxide from the ketone group. |
| 177 | [M - CH₂O]•+ | Loss of formaldehyde from a methoxy group. |
| 163 | [M - CH₃ - CO]•+ | Sequential loss of a methyl radical and carbon monoxide. |
| 148 | [M - 2(CH₃O)]•+ | Loss of both methoxy groups. |
| 135 | C₉H₇O⁺ | Aromatic fragment resulting from cleavage of the dihydronaphthalenone ring. |
| 120 | C₈H₈O⁺ | Further fragmentation of the aromatic ring. |
| 91 | C₇H₇⁺ | Tropylium ion, a common fragment in aromatic compounds. |
| 77 | C₆H₅⁺ | Phenyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of cleavage reactions, primarily α-cleavage and rearrangements, to produce the observed fragment ions. A key fragmentation pathway likely involves the initial loss of a methyl group from one of the methoxy substituents, followed by the loss of carbon monoxide.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
A standard approach for analyzing a semi-volatile organic compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Dilution: Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
Workflow for Compound Characterization
The characterization of a newly synthesized compound like this compound typically follows a structured workflow to confirm its identity and purity.
Caption: General workflow for the characterization of a synthesized organic compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical framework for its analysis. Researchers are encouraged to acquire experimental data to validate and expand upon the theoretical predictions presented herein.
The Untapped Potential of 5,8-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one scaffold, a core structure in a class of compounds known as tetralones, is emerging as a promising framework for the development of novel therapeutic agents. While research into the specific biological activities of its derivatives is still in its nascent stages, the broader family of tetralones has demonstrated significant potential across a range of applications, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the known biological activities of closely related dihydronaphthalenone derivatives, offering a predictive insight into the therapeutic promise of the 5,8-dimethoxy substituted series.
Core Biological Activities and Therapeutic Potential
Derivatives of the dihydronaphthalenone scaffold have exhibited a variety of biological effects, with the most prominent being anticancer and antimicrobial activities. The addition of methoxy groups, as in the 5,8-dimethoxy core, is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.
Anticancer Activity
Chalcone derivatives of tetralones, in particular, have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes such as tubulin polymerization and the activity of enzymes like cathepsin B.
A study on methoxy-substituted tetralone-based chalcone derivatives revealed potent anticancer activity against the MCF-7 breast cancer cell line.[1] Notably, the trimethoxy-substituted derivative demonstrated a significant reduction in cell survival, highlighting the influential role of methoxy groups in the molecule's efficacy.[1]
Antimicrobial Activity
The tetralone framework has also been identified as a valuable scaffold for the development of new antimicrobial agents. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include the disruption of bacterial membrane integrity and the inhibition of essential enzymes like dihydrofolate reductase.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data available for various dihydronaphthalenone derivatives, providing a comparative view of their potency.
Table 1: Anticancer Activity of Methoxy-Substituted Tetralone-Based Chalcone Derivatives [1]
| Compound | Substitution on Benzaldehyde Moiety | Cancer Cell Line | IC50 (µg/mL) |
| PMMD | 3,4-dimethoxy | MCF-7 | > 62.5 |
| TMMD | 3,4,5-trimethoxy | MCF-7 | ~15.6 |
| HMMD | 3-hydroxy-4-methoxy | MCF-7 | > 125 |
Table 2: Cytotoxic Activity of Dihydronaphthalenone Chalconoid Derivatives [2]
| Compound | Substitution on Benzylidene Moiety | Cancer Cell Line | IC50 (µM) |
| P1 | 4-OCH₃ | K562 | 7.1 ± 0.5 |
| P1 | 4-OCH₃ | HT-29 | 15.3 ± 1.2 |
| P1 | 4-OCH₃ | MCF-7 | 28.9 ± 2.5 |
| P3 | 3-NO₂ | K562 | 10.2 ± 0.9 |
| P3 | 3-NO₂ | HT-29 | 18.1 ± 1.5 |
| P3 | 3-NO₂ | MCF-7 | 25.4 ± 2.1 |
| P9 | 4-CN | K562 | 9.8 ± 0.7 |
| P9 | 4-CN | HT-29 | 20.5 ± 1.8 |
| P9 | 4-CN | MCF-7 | 27.1 ± 2.3 |
| Cisplatin (Control) | - | K562 | 9.1 ± 1.7 |
Table 3: Tyrosinase Inhibitory Activity of Benzylidene-6-hydroxy-3,4-dihydronaphthalenone Chalconoids [3][4]
| Compound | Substitution on Benzylidene Moiety | Enzyme | IC50 (µM) |
| C2 | 3,4,5-trimethoxy | Mushroom Tyrosinase | 8.8 |
| Kojic Acid (Control) | - | Mushroom Tyrosinase | 9.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments cited in the evaluation of dihydronaphthalenone derivatives.
Synthesis of Tetralone-Based Chalcone Derivatives (Claisen-Schmidt Condensation)[1]
-
Preparation of Reactants: Dissolve the parent tetralone (e.g., alpha-tetralone) and a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in absolute alcohol.
-
Base-Catalyzed Condensation: Add a 10% aqueous solution of sodium hydroxide (NaOH) to the alcoholic solution of the reactants.
-
Reaction Incubation: Stir the reaction mixture at room temperature for a specified period, typically several hours, to allow the condensation reaction to proceed.
-
Product Precipitation: Pour the reaction mixture into ice-cold water to precipitate the chalcone derivative.
-
Purification: Filter the precipitate, wash thoroughly with water to remove excess base, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
MTT Assay for Cytotoxicity Evaluation[1][2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized dihydronaphthalenone derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Screening
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at various concentrations) into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of 5,8-dimethoxy-2-tetralone derivatives.
Caption: Potential anticancer mechanism via tubulin polymerization inhibition.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored yet highly promising area for drug discovery. Based on the significant anticancer and antimicrobial activities observed in closely related analogs, it is reasonable to hypothesize that derivatives of this core structure will exhibit potent biological effects. Future research should focus on the systematic synthesis and screening of a library of 5,8-dimethoxy-2-tetralone derivatives to elucidate their structure-activity relationships. In-depth mechanistic studies will be crucial to identify their molecular targets and signaling pathways, paving the way for the development of novel and effective therapeutic agents. The existing data on related compounds provide a strong rationale for the investment in this promising area of medicinal chemistry.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Dimethoxy-Tetralone Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dimethoxy-tetralone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to introduce diverse functionalities have led to the development of a wide range of derivatives with significant pharmacological activities. This technical guide provides an in-depth overview of the pharmacological relevance of dimethoxy-tetralone scaffolds, focusing on their anticancer and anti-inflammatory properties. It includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Pharmacological Activities
Dimethoxy-tetralone derivatives have demonstrated promising activity in two primary therapeutic areas: oncology and inflammation. The core tetralone structure, fused with a dimethoxy-substituted benzene ring, serves as a versatile template for the design of potent and selective bioactive molecules.
Anticancer Activity: A significant body of research has focused on the development of dimethoxy-tetralone-based chalcones as anticancer agents. These compounds have shown potent cytotoxic effects against various cancer cell lines, with the breast cancer cell line MCF-7 being a notable target.[1] The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[2]
Anti-inflammatory Activity: Certain dimethoxy-tetralone derivatives have been identified as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. By inhibiting the tautomerase activity of MIF, these compounds can effectively attenuate the inflammatory response, including the production of downstream inflammatory mediators like TNF-α and IL-6, and the activation of the NF-κB signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the in vitro activities of various dimethoxy-tetralone derivatives, providing a basis for structure-activity relationship (SAR) studies and further optimization.
Table 1: Anticancer Activity of Dimethoxy-Tetralone Derivatives
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| PMMD | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one | MCF-7 | >62.5 µg/mL | [1] |
| TMMD | (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one | MCF-7 | ~15.6 µg/mL (52.33% cell survival) | [1] |
| HMMD | (2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one | MCF-7 | >125 µg/mL | [1] |
| Chalcone Derivative 1 | 2,4-dimethoxy, 6-hydroxy ring A; 3',4',5'-trimethoxy ring B | MCF-7 | 21.1 | [3] |
| Chalcone Derivative 2 | Diaryl ether moiety with 4-methoxy substitution | MCF-7 | 3.44 ± 0.19 | [3] |
| Chalcone Derivative 3 | 2,4,6-trimethoxy chalcone with 5-bromopyridin-2-yl B-ring | MCF-7 | 3.849 | [4] |
| Chalcone Derivative 4 | 2,4,6-trimethoxy chalcone with two adjacent methoxy groups on B-ring | MCF-7 | 32.36 | [4] |
| Chalcone Derivative 5 | 2,4,6-trimethoxy chalcone with adjacent methoxy and hydroxyl on B-ring | MCF-7 | 24.67 | [4] |
| Thiazolidinedione Derivative (PZ-11) | Thiazolidinedione derivative | MCF-7 | 17.35 | [5] |
Table 2: Anti-inflammatory Activity of Tetralone Derivatives (MIF Tautomerase Inhibition)
| Compound Number | Structure | Ketonase Activity IC50 (µM) |
| 4 | (E)-2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | > 200 |
| 23 | (E)-2-(4-(dimethylamino)benzylidene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 10.97 |
| 24 | (E)-2-(4-(diethylamino)benzylidene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 5.63 |
| 26 | (E)-6,7-dimethoxy-2-(thiophen-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | 14.53 |
| 32 | (E)-2-((5-bromothiophen-2-yl)methylene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 4.31 |
| ISO-1 (Reference) | Not applicable | 14.41 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide step-by-step protocols for the synthesis of dimethoxy-tetralone chalcones and the evaluation of their anticancer activity.
Synthesis of Dimethoxy-Tetralone Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the base-catalyzed condensation of a dimethoxy-tetralone with an aromatic aldehyde to yield the corresponding chalcone.[6][7][8]
Materials:
-
Substituted 6,7-dimethoxy-1-tetralone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the 6,7-dimethoxy-1-tetralone and the selected aromatic aldehyde in ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Cool the flask in an ice bath. Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the specific reactants. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining salts. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Synthesized dimethoxy-tetralone compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dimethoxy-tetralone compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include appropriate controls: a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing Molecular Mechanisms and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key signaling pathway and a general experimental workflow.
Inhibition of the NF-κB Signaling Pathway
Dimethoxy-tetralone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can block the expression of numerous pro-inflammatory genes.[12][13][14]
General Workflow for Synthesis and Biological Evaluation
The discovery and development of novel pharmacologically active dimethoxy-tetralone derivatives follow a structured workflow, from initial synthesis to biological screening.
Conclusion
Dimethoxy-tetralone scaffolds represent a highly promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The ease of their synthesis and the ability to readily modify their structure allows for the generation of large libraries of derivatives for biological screening. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies aimed at optimizing the therapeutic potential of this versatile chemical scaffold. The visualization of the underlying signaling pathways and experimental workflows further aids in conceptualizing the research and development process. Continued exploration of dimethoxy-tetralone derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Dawn of a Core Scaffold: A Technical Chronicle of Substituted Dihydronaphthalenones
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and evolving methodologies in the synthesis and application of substituted dihydronaphthalenones. This whitepaper provides an in-depth analysis of their biological significance, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The journey into the world of substituted dihydronaphthalenones, a class of compounds now recognized for their significant therapeutic potential, is a story woven from the foundational principles of organic synthesis and the relentless pursuit of novel bioactive molecules. While the precise moment of the first synthesis of a substituted dihydronaphthalenone is not pinpointed to a single discovery, its conceptual origins can be traced back to pioneering work in the late 19th and early 20th centuries that established the fundamental reactions for constructing polycyclic frameworks.
Early explorations into the synthesis of six-membered rings, crucial for the dihydronaphthalenone core, were significantly advanced by the advent of reactions like the Stobbe condensation, first reported in 1893, and the Robinson annulation, discovered by Sir Robert Robinson in 1935.[1][2][3] The Robinson annulation, a powerful method that combines a Michael addition with an intramolecular aldol condensation, became a cornerstone for the creation of cyclohexenone rings, which are integral to the dihydronaphthalenone structure.[1][4] These seminal reactions provided the chemical language necessary for chemists to begin constructing more complex, substituted polycyclic systems, including the tetralone precursors of dihydronaphthalenones.
The Evolution of Synthetic Strategies
The synthesis of substituted dihydronaphthalenones has evolved considerably from these early foundational methods. Modern synthetic chemistry has introduced a diverse toolkit of reactions to achieve this, often with greater efficiency and control over stereochemistry and substitution patterns.
Contemporary approaches frequently employ cascade or tandem reactions, where multiple bond-forming events occur in a single pot, streamlining the synthetic process. For instance, a recent three-component synthesis of polysubstituted dihydronaphthalene derivatives was developed utilizing a tandem aldol condensation-Diels-Alder-aromatization sequence.
More recent innovations include the use of cerium-catalyzed annulation of 1-alkoxy substituted 1H-isochromenes with cinnamic acids to efficiently produce dihydronaphthalenes. This method is noted for its broad substrate scope and tolerance of various functional groups.
Biological Significance and Therapeutic Potential
Substituted dihydronaphthalenones have emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. A notable area of investigation is their potential as anticancer agents. Recent studies have demonstrated that certain piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives can induce apoptosis and inhibit the migration of hepatocellular carcinoma cells.[5]
Another class of dihydronaphthalenone derivatives, the chalconoids, have been investigated as potential inhibitors of cathepsin B, a cysteine protease implicated in cancer progression. Several of these compounds have shown significant cytotoxic activity against various cancer cell lines.
The biological activity of these compounds is intimately linked to their chemical structure, and understanding this relationship is key to designing more potent and selective therapeutic agents.
Quantitative Biological Data
The following table summarizes the in vitro cytotoxic activity of selected substituted dihydronaphthalenone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Substituent Pattern | Cell Line | IC50 (µM) | Reference |
| DHN 28 | 2,3,4-fluoro-substituted piperazine | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but identified as the lead compound with high anti-HCC activity. | [5] |
| P1 | 4-OCH3 on benzylidene moiety | K562 (Chronic Myelogenous Leukemia) | 7.1 ± 0.5 | |
| P1 | 4-OCH3 on benzylidene moiety | HT-29 (Colon Carcinoma) | Lower than cisplatin | |
| P1 | 4-OCH3 on benzylidene moiety | MCF-7 (Breast Adenocarcinoma) | Lower than cisplatin | |
| P3 | 3-NO2 on benzylidene moiety | K562 (Chronic Myelogenous Leukemia) | 11.2 ± 1.1 | |
| P3 | 3-NO2 on benzylidene moiety | HT-29 (Colon Carcinoma) | Lower than cisplatin | |
| P3 | 3-NO2 on benzylidene moiety | MCF-7 (Breast Adenocarcinoma) | Lower than cisplatin | |
| P9 | 4-CN on benzylidene moiety | K562 (Chronic Myelogenous Leukemia) | 9.2 ± 0.2 | |
| P9 | 4-CN on benzylidene moiety | HT-29 (Colon Carcinoma) | Lower than cisplatin | |
| P9 | 4-CN on benzylidene moiety | MCF-7 (Breast Adenocarcinoma) | Lower than cisplatin |
Key Signaling Pathways
The anticancer activity of certain substituted dihydronaphthalenones has been attributed to their ability to modulate key cellular signaling pathways. Specifically, piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical for cell survival, proliferation, and inflammation.[5]
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocols
General Procedure for the Synthesis of Piperazine-Substituted 3,4-Dihydronaphthalen-1(2H)-one Derivatives[5]
To a solution of the appropriate starting tetralone (1.0 eq) in a suitable solvent such as ethanol, the desired piperazine derivative (1.2 eq) and a catalytic amount of a base like triethylamine are added. The reaction mixture is then stirred at reflux for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired product. The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized dihydronaphthalenone derivatives for 48 or 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves using appropriate software.
Conclusion and Future Directions
The field of substituted dihydronaphthalenones continues to be a vibrant area of research. From their historical roots in classic organic reactions to their modern-day applications in medicinal chemistry, these compounds have proven to be a versatile and valuable scaffold. The ability to readily synthesize a diverse library of derivatives, coupled with their demonstrated biological activity, positions them as promising candidates for the development of novel therapeutics. Future research will likely focus on the optimization of lead compounds to enhance their potency and selectivity, as well as a deeper exploration of their mechanisms of action and potential applications in other disease areas. The continued development of innovative synthetic methodologies will undoubtedly accelerate the discovery of new and impactful dihydronaphthalenone-based drugs.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Intramolecular Cyclization of Substituted Phenylbutyric Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of substituted phenylbutyric acids is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical industry. This reaction, typically proceeding via an intramolecular Friedel-Crafts acylation, provides a direct route to substituted tetralones. Tetralone scaffolds are crucial building blocks in the synthesis of a wide array of biologically active molecules and natural products. Their applications span various therapeutic areas, including antidepressants, anticancer agents, and treatments for neurodegenerative diseases like Alzheimer's.[1][2][3] The nature and position of substituents on the phenyl ring significantly influence the reactivity of the starting material and the conditions required for efficient cyclization.
These application notes provide a comprehensive overview of the intramolecular cyclization of various substituted phenylbutyric acids, including detailed experimental protocols and a comparative analysis of reaction conditions and yields.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the intramolecular cyclization of 4-phenylbutyric acid and its derivatives with electron-donating and electron-withdrawing substituents.
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Phenylbutyric acid | Thionyl chloride, AlCl₃ | Carbon disulfide | Reflux | 0.5 | α-Tetralone | 74-91[4] |
| 4-Phenylbutyric acid | H-Beta zeolite | 1,2-Dichlorobenzene | 220 | 10 | α-Tetralone | 81.2[5] |
| 4-(4-Methoxyphenyl)butyric acid | Concentrated H₂SO₄ | - | 50-60 | 1 | 7-Methoxy-1-tetralone | 82 |
| 4-(4-Nitrophenyl)butyric acid | H₃PO₄ | Toluene or Anisole | 120-125 | 0.5 | 7-Nitro-1-tetralone | Minor Product |
| 4-(2-Nitrophenyl)butyric acid | FSO₃H | - | Reflux | - | 5-Nitro- and 7-Nitro-1-tetralone | 68 (overall) |
| 4-Arylbutanoic acids (general) | Methanesulfonic acid | - | 90-95 | 0.5-3 | 1-Tetralones | Not specified[6] |
Reaction Mechanism and Substituent Effects
The intramolecular cyclization of substituted phenylbutyric acids is an electrophilic aromatic substitution reaction. The mechanism involves the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring to form the six-membered ring of the tetralone.
The nature of the substituent on the phenyl ring plays a critical role in this reaction. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) activate the aromatic ring, making it more nucleophilic and facilitating the electrophilic attack of the acylium ion. This generally leads to higher yields and may allow for the use of milder reaction conditions.
Conversely, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) deactivate the aromatic ring, making it less nucleophilic and hindering the cyclization.[3] Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, are often required, and yields may be lower. Halogens, such as chlorine (-Cl), are deactivating yet ortho-, para-directing, and their effect on the reaction can be more nuanced.
Caption: Influence of substituents on the intramolecular cyclization.
Experimental Protocols
The following are detailed methodologies for the synthesis of key substituted tetralones.
Protocol 1: Synthesis of 7-Methoxy-1-tetralone
This protocol details the synthesis of 7-methoxy-1-tetralone from 4-(4-methoxyphenyl)butyric acid.
Materials:
-
4-(4-methoxyphenyl)butyric acid
-
Concentrated sulfuric acid (98%)
-
Toluene
-
Petroleum ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL three-necked flask, add 20 g of concentrated sulfuric acid.
-
Heat the sulfuric acid to 50-60°C with stirring.
-
Carefully add 10 g (0.052 mol) of 4-(4-methoxyphenyl)butyric acid in portions to the heated sulfuric acid.
-
Maintain the reaction mixture at this temperature for 1 hour.
-
After the reaction is complete, cool the mixture and pour it into 350 mL of cold water.
-
Extract the aqueous mixture three times with 350 mL of toluene.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Add 50 mL of petroleum ether to the residue to precipitate the product at room temperature.
-
Filter the precipitate and wash with 20 mL of petroleum ether.
-
Dry the product at 50°C to obtain 7.5 g (82% yield) of pale yellow crystals.
Protocol 2: Synthesis of α-Tetralone from 4-Phenylbutyric Acid
This protocol describes a classic method for the synthesis of the parent α-tetralone.[4]
Materials:
-
4-Phenylbutyric acid
-
Thionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid
-
Benzene
-
Round-bottom flask with reflux condenser
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
In a 500-cc round-bottomed flask, place 32.8 g (0.2 mole) of 4-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.
-
Gently heat the mixture on a steam bath until the acid melts, then allow the reaction to proceed without external heating for 25-30 minutes until the evolution of hydrogen chloride ceases.
-
Warm the mixture on the steam bath for an additional 10 minutes.
-
Remove excess thionyl chloride by connecting the flask to a water pump and heating it on the steam bath.
-
Cool the flask and add 175 cc of carbon disulfide, then cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to a reflux condenser.
-
After the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to its boiling point on a steam bath and heat for 10 minutes.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.
-
Transfer the mixture to a 2-liter round-bottomed flask and steam distill.
-
The carbon disulfide will distill first. Collect the subsequent distillate containing the product.
-
Separate the oily layer and extract the aqueous layer three times with 100-cc portions of benzene.
-
Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure to yield 21.5–26.5 g (74–91%) of α-tetralone.[4]
Caption: General experimental workflow for tetralone synthesis.
Applications in Drug Development
Substituted tetralones are privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. They serve as key intermediates in the synthesis of drugs for a variety of conditions.
-
Antidepressants: The tetralone core is a fundamental component of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI).
-
Anticancer Agents: Various tetralone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1]
-
Alzheimer's Disease: Certain tetralone derivatives act as acetylcholinesterase inhibitors, a key therapeutic strategy for managing Alzheimer's disease.[2][3]
-
Other Therapeutic Areas: The versatility of the tetralone scaffold has led to its exploration in the development of antibacterial, antimalarial, and antipsychotic agents.[2][3]
The ability to synthesize a diverse library of substituted tetralones through the intramolecular cyclization of readily available phenylbutyric acids is therefore of paramount importance for the discovery and development of new therapeutic agents.
Caption: Role of cyclization in the drug development pipeline.
References
Application Notes and Protocols: 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, a member of the tetralone class of compounds, is a valuable and highly functionalized intermediate in organic synthesis. Its unique structural framework, featuring a bicyclic system with strategically placed methoxy and ketone functionalities, makes it an ideal precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key intermediate, with a focus on its role in the preparation of biologically active molecules such as anthracyclinone analogues. Tetralones, in general, are recognized as important building blocks for various pharmaceuticals.
Application: Synthesis of 4-Demethoxydaunomycinone Analogues
A significant application of this compound and its derivatives is in the total synthesis of 4-demethoxydaunomycinone, the aglycone of the potent anticancer agent 4-demethoxydaunorubicin. Anthracycline antibiotics are a cornerstone of chemotherapy, and the development of new analogues with improved efficacy and reduced cardiotoxicity is a major focus of cancer research. The 5,8-dimethoxy-tetralone core represents the A and B rings of the anthracyclinone skeleton, making it a crucial starting material for convergent synthetic strategies.
The mechanism of action for these 4-demethoxy anthracycline analogues involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2]
Quantitative Biological Activity Data
The following table summarizes the biological activity of 4-demethoxy anthracycline analogues, highlighting their enhanced ability to target topoisomerase II compared to their methoxylated counterparts.
| Compound/Analogue | Cell Line | Assay | Result | Reference |
| Annamycin (a 4-demethoxy analogue) | CEM (leukemic cells) | DNA-protein cross-links (Topoisomerase II trapping) | 15-37% of total DNA | [1] |
| Doxorubicin | CEM (leukemic cells) | DNA-protein cross-links (Topoisomerase II trapping) | 0-4% of total DNA | [1] |
| 4-demethoxy analogues | CEM vs. CEM/VM-1 (drug-resistant) | Cytotoxicity (fold resistance) | 10.5- to 13.8-fold | [1] |
| 4-methoxy drugs | CEM vs. CEM/VM-1 (drug-resistant) | Cytotoxicity (fold resistance) | 3.8- to 5.5-fold | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Precursor 5,8-Dimethoxy-1-tetralone
This protocol outlines a three-step synthesis of 5,8-dimethoxy-1-tetralone, a common precursor to the title compound.
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Succinic Anhydride
-
Materials: 1,4-Dimethoxybenzene, succinic anhydride, anhydrous aluminum chloride, nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene (1.0 eq) in nitrobenzene.
-
Cool the mixture in an ice bath and add anhydrous aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Add succinic anhydride (1.1 eq) in small portions to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.
-
Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-(2,5-dimethoxybenzoyl)propionic acid.
-
Step 2: Clemmensen Reduction of β-(2,5-Dimethoxybenzoyl)propionic Acid
-
Materials: β-(2,5-dimethoxybenzoyl)propionic acid, amalgamated zinc, concentrated hydrochloric acid, toluene.
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask, add the crude β-(2,5-dimethoxybenzoyl)propionic acid (1.0 eq), amalgamated zinc (10 eq), concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add additional portions of concentrated hydrochloric acid periodically.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude γ-(2,5-dimethoxyphenyl)butyric acid.
-
Step 3: Intramolecular Cyclization to 5,8-Dimethoxy-1-tetralone
-
Materials: γ-(2,5-dimethoxyphenyl)butyric acid, polyphosphoric acid (PPA) or liquid hydrogen fluoride (HF).
-
Procedure (using PPA):
-
Add the crude γ-(2,5-dimethoxyphenyl)butyric acid (1.0 eq) to polyphosphoric acid.
-
Heat the mixture to 60-80 °C with stirring for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 5,8-dimethoxy-1-tetralone.
-
Protocol 2: Proposed Synthesis of this compound
A plausible route for the conversion of the 1-tetralone to the desired 2-tetralone involves a bromination-dehydrobromination sequence to introduce a double bond, followed by an allylic oxidation.
Step 1: Bromination and Dehydrobromination
-
Materials: 5,8-dimethoxy-1-tetralone, N-bromosuccinimide (NBS), benzoyl peroxide (initiator), a suitable base (e.g., triethylamine or DBU), solvent (e.g., carbon tetrachloride, acetonitrile).
-
Procedure:
-
Dissolve 5,8-dimethoxy-1-tetralone in a suitable solvent and add NBS and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
Dissolve the crude bromide in a suitable solvent and add a base to effect dehydrobromination, yielding 5,8-dimethoxy-1,2-dihydronaphthalene.
-
Purify the product by column chromatography.
-
Step 2: Allylic Oxidation
-
Materials: 5,8-dimethoxy-1,2-dihydronaphthalene, an oxidizing agent (e.g., selenium dioxide, chromium trioxide, or a modern catalytic system like Rh₂(cap)₄ with tert-butyl hydroperoxide), solvent (e.g., dioxane, dichloromethane).
-
Procedure (using SeO₂):
-
Dissolve 5,8-dimethoxy-1,2-dihydronaphthalene in aqueous dioxane.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Cool the reaction, filter to remove selenium metal, and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to yield this compound.
-
Protocol 3: Model Reaction - Synthesis of Chalcones from an Acetyl Dihydronaphthalene Derivative[3]
This protocol demonstrates a Claisen-Schmidt condensation, a common reaction for intermediates bearing an acetyl group, which could be introduced to the this compound scaffold.
-
Materials: 2-acetyl-dihydronaphthalene derivative (1.0 mmol), aromatic aldehyde (1.1 mmol), barium hydroxide octahydrate (1.0 mmol), ethanol (8 mL).
-
Procedure:
-
In a flask, prepare a solution of the 2-acetyl-dihydronaphthalene derivative and barium hydroxide octahydrate in ethanol.
-
Stir the solution for 10 minutes.
-
Add the aromatic aldehyde to the reaction mixture.
-
Heat the mixture at 90 °C with constant stirring for 25 minutes.
-
After the reaction is complete, pour the mixture into an ice/water bath.
-
Collect the precipitated product by vacuum filtration.
-
Purify the crude chalcone by recrystallization.
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound and its application.
Mechanism of Action: Topoisomerase II Inhibition
Caption: Proposed mechanism of action for 4-demethoxydaunomycinone analogues as topoisomerase II inhibitors.
References
Application Notes and Protocols for the Derivatization of the Keto Group in 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the keto group in 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. This tetralone derivative is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols detail common and effective methods for transforming the ketone functionality into various other chemical moieties.
Introduction to Derivatization Strategies
The ketone group at the C-2 position of the tetralone ring is a versatile handle for a variety of chemical transformations. These modifications can significantly alter the molecule's polarity, steric profile, and ability to participate in hydrogen bonding, thereby influencing its biological activity. The primary derivatization strategies covered in these notes include:
-
Reductive Amination: Introduction of a nitrogen-containing functional group to produce amines.
-
Oxime Formation: Conversion of the ketone to an oxime, which can serve as a precursor for other functional groups or as a bioactive moiety itself.
-
Horner-Wadsworth-Emmons Reaction: Formation of a new carbon-carbon double bond, extending the carbon skeleton.
-
Knoevenagel Condensation: A carbon-carbon bond-forming reaction with active methylene compounds.
Data Presentation: Comparison of Derivatization Reactions
The following table summarizes quantitative data for the described derivatization reactions of this compound. This allows for a direct comparison of the efficiency and conditions of each method.
| Derivatization Method | Reagents | Solvent | Temperature | Time | Yield (%) |
| Reductive Amination | Ammonium acetate, Sodium cyanoborohydride | Methanol | Room Temp. | 24 h | Est. 60-80[1] |
| Oxime Formation | Hydroxylamine hydrochloride, Pyridine | Ethanol | Reflux | 1-4 h | Est. >90[2][3] |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, Sodium hydride | THF | 0 °C to RT | 1-3 h | Est. 80-95[4][5] |
| Knoevenagel Condensation | Malononitrile, Piperidine | Ethanol | Room Temp. | 2-4 h | Est. >90[6][7] |
Experimental Protocols
Detailed methodologies for each key derivatization are provided below.
Protocol 1: Reductive Amination
This protocol describes the conversion of the keto group to an amino group using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and ammonium acetate (10 eq.) in anhydrous methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq.) to the stirred solution in one portion.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Workflow for Reductive Amination.
Protocol 2: Oxime Formation
This protocol details the classical method for synthesizing an oxime from the ketone using hydroxylamine hydrochloride and pyridine.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[2]
-
Add pyridine (2.0 mmol) to the mixture.[2]
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Remove the ethanol using a rotary evaporator.[2]
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction pathway for Oxime Formation.
Protocol 3: Horner-Wadsworth-Emmons Reaction
This protocol describes the olefination of the ketone using a phosphonate ylide generated from triethyl phosphonoacetate and sodium hydride, which typically favors the formation of the (E)-alkene.[5]
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox) and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq.).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[4]
-
Add anhydrous THF to the flask to create a slurry and cool to 0 °C in an ice bath.[4]
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq.) in anhydrous THF via a dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.[4]
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.[4]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[4]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[4]
-
Extract the aqueous layer with ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Workflow for the HWE Reaction.
Protocol 4: Knoevenagel Condensation
This protocol outlines the condensation of the ketone with an active methylene compound, such as malononitrile, catalyzed by a base.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Cold ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the solution.[6]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion (typically 2-4 hours), if a precipitate forms, filter the solid product and wash it with cold ethanol.[6]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Logical relationship in Knoevenagel Condensation.
References
Asymmetric Reduction of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical industry. 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, a β-tetralone derivative, is a valuable precursor for the synthesis of various biologically active molecules, including analogs of 2-aminotetralins which exhibit activity towards dopamine, serotonin, and melatonin receptors.[1] The stereochemistry of the resulting alcohol, 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol, is crucial for its biological activity, making the development of efficient asymmetric reduction methods a significant area of research.[1] This document provides detailed application notes and protocols for the asymmetric reduction of this key intermediate.
Data Presentation: Comparison of Catalytic Systems
The asymmetric reduction of this compound and structurally related β-tetralones can be achieved using various catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts. The choice of catalyst significantly influences the reaction's yield and enantioselectivity. Below is a summary of representative catalytic systems and their performance in the reduction of methoxy-substituted β-tetralones.
| Catalyst System | Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Key Reaction Conditions |
| Biocatalysis | 5-Methoxy-2-tetralone | Fusarium culmorum | High | Moderate | (S) | Whole-cell bioreduction |
| Biocatalysis | 6-Methoxy-2-tetralone | Fusarium culmorum | High | Moderate | (S) | Whole-cell bioreduction |
| Biocatalysis | 7-Methoxy-2-tetralone | Fusarium culmorum | High | Moderate | (S) | Whole-cell bioreduction |
Experimental Protocols
Detailed methodologies for key asymmetric reduction techniques applicable to this compound are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific target molecule.
Protocol 1: Biocatalytic Reduction using Fusarium culmorum
This protocol is adapted from the bioreduction of methoxy-substituted 2-tetralones.[1]
Materials:
-
This compound
-
Fusarium culmorum culture
-
Appropriate growth medium (e.g., potato dextrose broth)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Cultivation of Microorganism: Inoculate a sterile growth medium with Fusarium culmorum. Incubate the culture in a shaking incubator under optimal growth conditions (temperature, agitation) until a sufficient cell density is reached.
-
Biotransformation: Add this compound to the microbial culture. The substrate can be added directly or as a solution in a water-miscible solvent like ethanol to aid dispersion.
-
Incubation and Monitoring: Continue the incubation, monitoring the progress of the reduction by techniques such as TLC or GC.
-
Extraction: After the desired conversion is achieved, separate the mycelium from the broth by centrifugation or filtration. Extract the aqueous broth with ethyl acetate.
-
Work-up: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the chiral 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
-
Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or GC).
Protocol 2: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst (General Procedure)
This protocol is a general procedure for the asymmetric transfer hydrogenation of ketones using a Ru(II) catalyst, which can be adapted for the target substrate.[2][3]
Materials:
-
This compound
-
Chiral Ru(II) catalyst (e.g., (S,S)-TsDPEN-Ru)
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography
Equipment:
-
Inert atmosphere reaction setup (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral Ru(II) catalyst in the anhydrous solvent.
-
Substrate Addition: Add this compound to the catalyst solution.
-
Initiation of Reduction: Add the hydrogen source (formic acid/triethylamine azeotrope or isopropanol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired chiral alcohol. Determine the yield and enantiomeric excess.
Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction (General Procedure)
This protocol outlines the general steps for the enantioselective reduction of a ketone using a CBS catalyst and borane.[4][5][6]
Materials:
-
This compound
-
(R)- or (S)-Me-CBS-oxazaborolidine catalyst
-
Borane solution (e.g., BH₃·THF or BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography
Equipment:
-
Inert atmosphere reaction setup
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes for transfer of reagents
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the CBS catalyst solution in anhydrous THF.
-
Borane Addition: Cool the catalyst solution to 0 °C and slowly add the borane solution. Stir for a few minutes.
-
Substrate Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a solution of this compound in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at the low temperature, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1N HCl and stir. Neutralize with saturated sodium bicarbonate solution and extract with an organic solvent.
-
Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess of the resulting chiral alcohol.
Visualizations
Experimental Workflow for Asymmetric Reduction
Caption: General experimental workflow for the asymmetric reduction.
Factors Influencing Asymmetric Reduction Outcome
Caption: Key factors influencing the outcome of asymmetric reduction.
References
Application Notes and Protocols for the Quantification of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one is a crucial chemical intermediate in the synthesis of a variety of pharmacologically active molecules. The purity and concentration of this starting material can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in pharmaceutical research and development, as well as in quality control settings.
These application notes provide detailed protocols for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of structurally related aromatic ketones and tetralone derivatives. It is imperative that these methods are fully validated in the user's laboratory for their specific matrix and intended purpose to ensure compliance with regulatory expectations.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of non-volatile and semi-volatile compounds. It is well-suited for the routine analysis of this compound in bulk materials and in-process control samples.
Experimental Protocol: HPLC-UV Analysis
This protocol details a reverse-phase HPLC method for the determination of this compound.
Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade), filtered and degassed
-
Phosphoric acid (analytical grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~270 nm (to be confirmed by UV scan of the analyte) |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover a suitable concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Illustrative Quantitative Data
The following table presents typical performance characteristics for a validated HPLC-UV method for a compound structurally similar to the target analyte.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Range | Reportable | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: < 1.0%, Intermediate Precision: < 1.8% |
| Limit of Detection (LOD) | Reportable | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | Reportable | ~0.6 µg/mL |
| Specificity | No interference | Peak purity confirmed by PDA detector |
Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. It is particularly useful for the identification and quantification of impurities in this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the quantification of this compound using GC-MS.
Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
A suitable internal standard (IS) (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Volumetric flasks and pipettes
Instrumentation:
-
A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.
-
Autosampler for reproducible injections.
-
Data system for instrument control, data acquisition, and processing.
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a volatile solvent such as dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution and adding a constant amount of the internal standard to each.
-
Sample Solution: Accurately weigh the sample, dissolve in the chosen solvent, add the same constant amount of internal standard, and dilute to a known volume.
Illustrative Quantitative Data
The following table summarizes expected performance characteristics for a validated GC-MS method for a related compound.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | Reportable | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 94.5 - 106.2% |
| Precision (% RSD) | ≤ 10.0% | Repeatability: < 5.0%, Intermediate Precision: < 8.0% |
| Limit of Detection (LOD) | Reportable | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | Reportable | ~0.1 µg/mL |
| Specificity | No interference | Confirmed by retention time and mass spectral data |
Signaling Pathway Diagram (Logical Flow)
Application Note: HPLC Analysis for Purity Determination of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for purity analysis, capable of separating the main compound from its process-related impurities and degradation products. This application note provides a detailed protocol for the purity analysis of this compound using a stability-indicating reversed-phase HPLC method.
Data Presentation
The following tables summarize the chromatographic parameters and system suitability test (SST) results for the HPLC analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
Table 3: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Resolution (Rs) between main peak and closest impurity | ≥ 2.0 | > 2.5 |
Experimental Protocols
This section details the methodologies for the preparation of solutions and the execution of the HPLC analysis.
1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. HPLC Method Procedure
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution six times to check for system suitability. The results should meet the criteria outlined in Table 3.
-
Inject the sample solution in duplicate.
-
After the analysis, process the chromatograms to determine the peak areas.
5. Calculation of Purity
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
During the synthesis of this compound, several process-related impurities may arise. These can include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates: Compounds formed during intermediate steps of the synthesis.
-
By-products: Resulting from side reactions, such as demethylation or over-reduction.
-
Degradation Products: Formed due to exposure to stress conditions like acid, base, or oxidation.
The developed HPLC method is designed to be stability-indicating, meaning it can effectively separate the main peak from these potential impurities.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship for purity assessment.
Application of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, a member of the tetralone class of molecules, holds significant promise in the field of medicinal chemistry, primarily as a scaffold for the development of novel anticancer agents. Its structural similarity to known bioactive compounds, particularly those with a dihydronaphthalene core, positions it as a valuable starting material for the synthesis of potent therapeutic candidates.
The primary application of this chemical entity lies in its potential as a precursor for two main classes of anticancer drugs: tubulin polymerization inhibitors and anthracycline antibiotic analogues .
1. Tubulin Polymerization Inhibitors:
The dihydronaphthalene scaffold is a key structural feature of analogues of combretastatin A-4, a potent natural product that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Derivatives of this compound are hypothesized to exhibit similar activity. The 5,8-dimethoxy substitution pattern is of particular interest as methoxy groups are frequently found in potent combretastatin analogues, contributing to their binding affinity. Research into dihydronaphthalene analogues has yielded compounds with low nanomolar cytotoxicity against a range of human cancer cell lines.[1][2]
2. Precursor for Anthracycline Analogues:
The structurally related compound, 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene, is a known key intermediate in the synthesis of 4-demethoxydaunomycinone. 4-Demethoxydaunomycinone is the aglycone of 4-demethoxydaunorubicin, an analogue of the clinically used anthracycline anticancer drug, daunorubicin. Anthracyclines exert their cytotoxic effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species. The 5,8-dimethoxy substitution is a critical feature of the anthracycline core, and therefore, this compound serves as a valuable building block for the synthesis of novel and potentially more effective or less toxic anthracycline derivatives.
Quantitative Data
| Compound ID | Cancer Cell Line | Activity (GI₅₀) | Reference |
| Benzosuberene analog 4 | DU-145 (prostate carcinoma) | 0.0000032 µM | [2] |
| Dihydronaphthalene analog (KGP03) | NCI-H460, DU-145, SK-OV-3 | low nM | [1] |
| Dihydronaphthalene analog (KGP413) | NCI-H460, DU-145, SK-OV-3 | low nM | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related methoxy-tetralones.
Materials:
-
1,6-Dimethoxynaphthalene
-
Ethanol
-
Liquid Ammonia
-
Sodium metal
-
Hydrochloric acid
-
Diethyl ether
-
Sodium bicarbonate
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reduction of 1,6-Dimethoxynaphthalene:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, dissolve 1,6-dimethoxynaphthalene in anhydrous ethanol.
-
Cool the solution in a dry ice/acetone bath and carefully add liquid ammonia.
-
Add small pieces of sodium metal portion-wise to the stirred solution. The reaction progress can be monitored by the persistence of the blue color.
-
After the reaction is complete (disappearance of the blue color upon consumption of sodium), carefully quench the reaction by the slow addition of ethanol, followed by the cautious addition of water.
-
-
Hydrolysis and Cyclization:
-
Remove the ammonia by allowing the flask to warm to room temperature in a well-ventilated fume hood.
-
Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 1-2 hours to effect hydrolysis and cyclization.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
-
Work-up and Purification:
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol provides a general method to assess the inhibitory effect of synthesized compounds on tubulin polymerization.
Materials:
-
Porcine or bovine brain tubulin
-
GTP (Guanosine-5'-triphosphate)
-
PEM buffer (PIPES, EGTA, MgCl₂)
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
Combretastatin A-4 (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin in PEM buffer.
-
Prepare a stock solution of GTP in PEM buffer.
-
Prepare serial dilutions of the test compound and combretastatin A-4 in PEM buffer containing 1% DMSO.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the test compound dilutions, positive control, or vehicle control.
-
Add the tubulin solution to each well and incubate on ice for 15 minutes to allow for compound binding.
-
-
Initiation and Measurement of Polymerization:
-
Initiate tubulin polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance change over time for each concentration of the test compound.
-
Determine the initial rate of polymerization for each concentration.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Caption: Synthetic and biological evaluation workflow for this compound derivatives.
Caption: Proposed mechanism of action for dihydronaphthalene-based tubulin polymerization inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare substituted tetralones like this compound?
A1: Common synthetic strategies for tetralones include Friedel-Crafts acylation followed by cyclization, Birch reduction of naphthalene derivatives, and Robinson annulation. For the specific substitution pattern of this compound, a plausible route involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with a suitable acylating agent, followed by reduction and intramolecular cyclization.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include controlling the regioselectivity of the initial acylation on the electron-rich 1,4-dimethoxybenzene ring, achieving efficient cyclization to form the six-membered ring, and preventing side reactions such as demethylation of the methoxy groups under acidic conditions. Purification of the final product from starting materials and byproducts can also be challenging.
Q3: Are there any commercially available starting materials that are particularly suitable for this synthesis?
A3: 1,4-Dimethoxybenzene is a readily available and logical starting material. For the three-carbon chain introduction, derivatives of propionic acid, such as 3-chloropropionyl chloride or succinic anhydride, are commonly used in Friedel-Crafts reactions to build the necessary carbon framework.
Troubleshooting Guides
Problem 1: Low yield in the initial Friedel-Crafts acylation of 1,4-dimethoxybenzene.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Stoichiometry of Lewis Acid | The amount of Lewis acid (e.g., AlCl₃) is critical. For acylation, at least two equivalents are often needed: one to coordinate with the acylating agent and another to coordinate with the product, preventing further reaction. Optimize the molar ratio of AlCl₃ to the acylating agent and substrate. |
| Reaction Temperature Too High or Too Low | Friedel-Crafts acylations are often temperature-sensitive. Running the reaction at too high a temperature can lead to side products and decomposition. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Experiment with a temperature range, typically starting at 0 °C and slowly warming to room temperature. |
| Poor Quality of Reagents or Solvent | Ensure that the Lewis acid is anhydrous, as moisture will deactivate it. The solvent (e.g., dichloromethane, nitrobenzene) must also be dry. Use freshly opened or distilled solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate or Product Decomposition | The electron-rich 1,4-dimethoxybenzene and the resulting ketone can be sensitive to strong Lewis acids. Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, or performing the reaction at a lower temperature for a longer duration. |
Problem 2: Inefficient or failed intramolecular cyclization to form the tetralone ring.
| Potential Cause | Troubleshooting Suggestion |
| Ineffective Cyclizing Agent | Strong acids are typically required for the intramolecular Friedel-Crafts alkylation (cyclization) step. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation. If PPA is not effective, other strong acids like concentrated sulfuric acid or Eaton's reagent can be tested. |
| High Reaction Temperature Leading to Decomposition | While heat is often required for cyclization, excessive temperatures can lead to charring and the formation of polymeric byproducts. Monitor the reaction closely and optimize the temperature and reaction time. A typical temperature range for PPA-mediated cyclization is 80-100 °C. |
| Steric Hindrance | The substitution pattern on the aromatic ring can influence the ease of cyclization. Ensure that the precursor has the correct structure for an intramolecular reaction to occur. |
| Presence of Deactivating Groups | If any unintended side reactions occurred in the previous steps that introduced deactivating groups onto the aromatic ring, cyclization will be more difficult. Purify the precursor to the cyclization step thoroughly. |
Problem 3: Formation of significant byproducts during the synthesis.
| Potential Cause | Troubleshooting Suggestion |
| Isomer Formation in Friedel-Crafts Acylation | Acylation of substituted benzenes can sometimes lead to a mixture of isomers. While the methoxy groups in 1,4-dimethoxybenzene direct ortho to their positions, some para-acylation might occur if one of the methoxy groups is temporarily complexed with the Lewis acid. Careful control of reaction conditions (temperature, order of addition) can improve regioselectivity. Chromatographic purification of the acylated intermediate is crucial. |
| Demethylation of Methoxy Groups | The use of strong Lewis acids (AlCl₃) or strong protic acids (H₂SO₄, PPA) can cause the cleavage of the methyl ethers, leading to phenolic byproducts. Use the minimum effective amount of acid and keep the reaction temperature as low as possible. Alternatively, consider using milder acid catalysts. |
| Over-reduction or Incomplete Reduction | If a reduction step is involved (e.g., Clemmensen or Wolff-Kishner reduction of a keto-acid intermediate), incomplete reduction will leave the keto group, while over-reduction might affect other functional groups. Carefully choose the reduction method and monitor the reaction progress by TLC or GC-MS. |
| Polymerization | Acid-catalyzed reactions, especially at elevated temperatures, can lead to the formation of polymeric materials. Use of an appropriate solvent and careful temperature control can minimize this. Adding the substrate slowly to the hot acid can sometimes prevent polymerization. |
Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route starting from 1,4-dimethoxybenzene is outlined below. This pathway is based on established methodologies for the synthesis of related tetralones.
Caption: Proposed synthetic workflow for this compound.
Note: The conversion of the 1-tetralone to the 2-tetralone (Step 4) is a non-trivial transformation and would require a multi-step sequence, which is a common challenge in tetralone chemistry.
Detailed Methodologies (Based on Analogous Syntheses)
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Succinic Anhydride
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous carbon disulfide, add succinic anhydride (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.
-
After stirring for 15 minutes, add a solution of 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous carbon disulfide dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(2,5-dimethoxybenzoyl)propanoic acid.
Step 2: Clemmensen Reduction of 3-(2,5-dimethoxybenzoyl)propanoic acid
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc with water.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add the 3-(2,5-dimethoxybenzoyl)propanoic acid (1.0 equivalent) to the stirred mixture.
-
Heat the mixture to reflux for 24-48 hours. Additional portions of concentrated hydrochloric acid may be needed during the reaction.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-(2,5-dimethoxyphenyl)butanoic acid.
Step 3: Intramolecular Cyclization to 5,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
-
Add 4-(2,5-dimethoxyphenyl)butanoic acid (1.0 equivalent) to polyphosphoric acid (PPA) at room temperature.
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 5,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one.
Data Presentation
Table 1: Comparison of Conditions for Friedel-Crafts Acylation
| Lewis Acid | Solvent | Temperature (°C) | Typical Yield Range (Analogous Reactions) | Key Considerations |
| AlCl₃ | CS₂, CH₂Cl₂, Nitrobenzene | 0 to RT | 60-80% | Highly active, may cause demethylation. Requires anhydrous conditions. |
| FeCl₃ | CH₂Cl₂ | RT to 40 | 50-70% | Milder than AlCl₃, less prone to causing side reactions. |
| ZnCl₂ | Acetic Acid | 80-100 | 40-60% | Often used for less reactive substrates. |
| PPA | Neat | 80-100 | 70-90% (for cyclization) | Can serve as both catalyst and solvent for intramolecular reactions. |
Table 2: Troubleshooting Logic for Low Yield
Technical Support Center: Synthesis of Dimethoxy-tetralones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of dimethoxy-tetralones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to dimethoxy-tetralones?
A1: Common synthetic routes to dimethoxy-tetralones include intramolecular Friedel-Crafts acylation of substituted phenylbutyric acids, Friedel-Crafts acylation of dimethoxybenzenes followed by cyclization, oxidation of dimethoxytetralins, and Birch reduction of dimethoxynaphthalenes.[1][2] The choice of route often depends on the desired substitution pattern of the methoxy groups.
Q2: Why is polysubstitution a problem in some syntheses of dimethoxy-tetralones?
A2: Polysubstitution is a significant issue in Friedel-Crafts alkylation reactions involving highly activated aromatic rings, such as dimethoxybenzene.[3][4][5] The initial alkylation further activates the ring, making it more susceptible to subsequent alkylations, leading to a mixture of products that can be difficult to separate. Friedel-Crafts acylation is generally less prone to polysubstitution because the acyl group deactivates the aromatic ring towards further acylation.[4][6]
Q3: What causes the formation of colored impurities in my reaction mixture?
A3: Colored impurities, often yellow to dark brown, can arise from several sources. One common cause is the formation of quinones from the oxidation of hydroquinone or catechol intermediates, especially if the reaction is exposed to air or oxidizing agents.[7] Overheating during Friedel-Crafts reactions or harsh acidic conditions can also lead to polymerization and the formation of colored byproducts.
Q4: How can I control the regioselectivity of methoxy group placement on the tetralone core?
A4: Controlling regioselectivity is a key challenge and depends on the synthetic strategy. In Friedel-Crafts reactions, the directing effects of the substituents on the aromatic ring play a crucial role. The choice of starting material with the desired substitution pattern is the most straightforward approach. For intramolecular cyclizations, the position of the functional groups on the precursor molecule dictates the final regiochemistry.[8][9]
Troubleshooting Guides
Problem 1: Low Yield of Desired Dimethoxy-tetralone and Presence of Multiple Products in Friedel-Crafts Reaction
| Symptom | Possible Cause | Suggested Solution |
| TLC/GC-MS analysis shows multiple spots/peaks corresponding to di- or tri-substituted products. | Polysubstitution: The dimethoxy-activated ring is highly susceptible to further alkylation after the initial reaction.[3][4][5] | 1. Use a less reactive alkylating agent or a milder Lewis acid catalyst.2. Employ a stoichiometric amount of the alkylating agent or use the aromatic compound in large excess.3. Consider a Friedel-Crafts acylation followed by reduction of the ketone, as the acyl group is deactivating and prevents polysubstitution.[6] |
| The major product is an isomer of the desired tetralone. | Rearrangement of the alkylating agent: The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable carbocation.[10] | 1. Use an acyl halide in a Friedel-Crafts acylation, as acylium ions are less prone to rearrangement.2. Choose a precursor for the alkylating agent that forms a stable carbocation without rearrangement. |
| Significant amount of starting material remains unreacted. | Catalyst deactivation: The Lewis acid catalyst can be deactivated by complexation with the carbonyl group of the product or by traces of water.[11] | 1. Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.2. Ensure all reagents and solvents are anhydrous.3. Add the catalyst portion-wise to maintain its activity throughout the reaction. |
Problem 2: Formation of a Colored Impurity, Suspected to be a Quinone
| Symptom | Possible Cause | Suggested Solution |
| A yellow, red, or brown colored impurity is observed in the product mixture. | Oxidation to Quinone: Oxidation of the dimethoxy-tetralone or its precursors, which may have hydroquinone-like structures, can lead to the formation of colored quinones.[7] This is particularly prevalent when using strong oxidizing agents or on exposure to air. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use milder and more selective oxidizing agents if an oxidation step is necessary.3. During workup, wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to convert the quinone back to the hydroquinone, which can then be separated. |
| The impurity is difficult to remove by standard column chromatography. | Polarity and Reactivity of Quinone: Quinones can be highly polar and may streak on silica gel. They can also be reactive and decompose on the column. | 1. Attempt purification via recrystallization if the desired product is a solid.2. Use a different stationary phase for chromatography, such as alumina.3. Consider a chemical quench to convert the quinone to a more easily separable derivative before chromatography. |
Problem 3: Incomplete Cyclization in Intramolecular Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| The starting phenylbutyric acid or its corresponding acid chloride is recovered after the reaction. | Insufficient activation of the electrophile: The Lewis acid or protic acid may not be strong enough to promote the formation of the acylium ion and subsequent cyclization. | 1. Use a stronger Lewis acid (e.g., AlCl₃) or a superacid like triflic acid.2. Increase the reaction temperature, but monitor for potential side reactions like charring.3. Ensure anhydrous conditions, as water will quench the catalyst and the acylating agent. |
| Formation of intermolecular acylation products (polymers). | High concentration: At high concentrations, the intermolecular reaction can compete with the desired intramolecular cyclization. | 1. Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a larger volume of the acid catalyst. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-methoxy-2-tetralone
| Reaction | Reagents and Conditions | Yield of 5-methoxy-2-tetralone | Major Byproducts and Yield | Reference |
| Birch Reduction | 1,6-dimethoxynaphthalene, Na, liquid NH₃, EtOH | ~50% | 2-tetralone (26.3%), 1,6-dimethoxynaphthalene (2.3%) | Chinese Patent CN101468946A |
| Improved Birch Reduction | 1,6-dimethoxynaphthalene, Na, liquid NH₃, EtOH, 15-35°C | ~80% | 2-tetralone (7.1%), 1,6-dimethoxynaphthalene (13.2%) | Chinese Patent CN101468946A |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
-
To a stirred solution of polyphosphoric acid (PPA) or a suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add the corresponding 4-(dimethoxyphenyl)butyric acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Troubleshooting Quinone Formation
-
If a colored impurity is observed after an oxidation step or during workup, cool the organic solution to room temperature.
-
Wash the organic solution with a freshly prepared 10% aqueous solution of sodium bisulfite.
-
Stir the biphasic mixture for 15-30 minutes. The color of the organic layer should lighten or disappear.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product, now free of the quinone impurity.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. testbook.com [testbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origins of regioselectivity of Diels-Alder reactions for the synthesis of bisanthraquinone antibiotic BE-43472B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. A common method for its preparation is the intramolecular Friedel-Crafts cyclization of 4-(2,5-dimethoxyphenyl)butanoic acid, often catalyzed by polyphosphoric acid (PPA). Potential impurities from this synthesis include:
-
Unreacted Starting Material: 4-(2,5-dimethoxyphenyl)butanoic acid may be present if the reaction has not gone to completion.
-
Polymeric Byproducts: Polyphosphoric acid can sometimes promote the formation of polymeric materials, which can complicate purification.[1]
-
Demethylated Byproducts: Depending on the reaction conditions, demethylation of one or both methoxy groups could occur, leading to phenolic impurities.
-
Positional Isomers: While less common with the specific starting material, incomplete or alternative cyclization could potentially lead to isomeric tetralones.
Q2: What is the recommended purification method for crude this compound?
A2: The most commonly cited and effective method for the purification of this compound is column chromatography on silica gel . Recrystallization can also be employed, often as a final polishing step after chromatography.
Q3: My compound is a persistent oil and will not crystallize. What should I do?
A3: Oiling out during crystallization is a common issue, especially when impurities are present. Here are some troubleshooting steps:
-
Initial Purification: First, attempt to purify a small sample of the oil by column chromatography to remove baseline impurities. The purified fractions are more likely to crystallize.
-
Solvent System: Experiment with different solvent systems for recrystallization. A good starting point for ketones is a solvent pair, such as ethanol/water or n-hexane/ethyl acetate. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
Troubleshooting Guides
Column Chromatography
Problem 1: The compound is not moving from the origin on the TLC plate or column (Rf = 0).
This indicates that the eluent is not polar enough to move the compound up the silica gel.
| Cause | Solution |
| Insufficient Solvent Polarity | Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A starting point could be a 9:1 hexane:ethyl acetate mixture, progressively moving to higher concentrations of ethyl acetate. |
| Strong Adsorption to Silica | If increasing eluent polarity leads to poor separation, consider adding a small amount of a more polar solvent like methanol to your eluent system (e.g., dichloromethane with 1-5% methanol). |
Problem 2: All spots, including the product and impurities, are running at the solvent front (Rf ≈ 1).
This suggests that the eluent is too polar.
| Cause | Solution |
| Excessive Solvent Polarity | Decrease the polarity of your eluent. If you are using a 1:1 hexane:ethyl acetate mixture, try increasing the proportion of hexane (e.g., 3:1 or 5:1). |
Problem 3: The desired product is co-eluting with an impurity.
This is a common challenge when impurities have similar polarities to the product.
| Cause | Solution |
| Insufficient Separation | Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity of the separation. Fine-tuning the solvent ratio is critical. |
| Column Overloading | If you are loading a large amount of crude material onto the column, it can lead to band broadening and poor separation. Reduce the amount of material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Dry Loading | For better separation, consider dry loading your sample. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of your column. |
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
| Cause | Solution |
| Solution is too concentrated | Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution to decrease the concentration. |
| Cooling is too rapid | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Presence of impurities | Impurities can inhibit crystal formation. Purify a small portion of the material by column chromatography first and then attempt recrystallization. |
Problem 2: No crystals form, even after cooling.
This indicates that the solution is not supersaturated.
| Cause | Solution |
| Too much solvent was used | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The wrong solvent was chosen | The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent pair. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This is a general guideline; specific solvent systems and column dimensions should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading (Recommended): Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Monitor the elution process by TLC, analyzing the collected fractions to identify which ones contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude or column-purified material.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the mixture. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool. A good solvent will result in the formation of crystals.
-
Common solvent systems for ketones include ethanol, methanol, ethyl acetate, or mixtures like hexane/ethyl acetate or ethanol/water.
-
-
Recrystallization Procedure:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Heat to redissolve.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Data Presentation
The following table summarizes typical chromatographic conditions reported for the purification of related tetralone compounds. These can be used as a starting point for the optimization of the purification of this compound.
| Compound | Stationary Phase | Eluent System | Reference |
| 6,7-Dimethoxy-α-tetralone | Silica Gel | Ether-Hexane | [2] |
| 5,6-Dimethoxy-1-tetralone | Silica Gel | Not Specified | [2] |
| 6-Methoxy-3,4-dihydronaphthalene | Silica Gel | Hexane | [3] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for TLC analysis prior to column chromatography.
References
Technical Support Center: Recrystallization of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. It is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity crystalline product.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is unsuitable for dissolving the compound, even at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this can prevent crystallization upon cooling.
-
Select a More Appropriate Solvent: Consult the solvent selection table below. For ketones like this compound, solvents like acetone or ethyl acetate may be effective. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.
-
Use a Solvent Mixture: If a single solvent is ineffective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the solution to redissolve the precipitate and then allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities, leading to the separation of a liquid phase instead of solid crystals. This is more likely to occur with mixed solvent systems.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly to encourage crystal nucleation over oil formation. This can be achieved by leaving the hot solution on a cooling hot plate instead of placing it on a cold surface.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Change Solvent System: If oiling out persists, consider a different solvent or solvent mixture.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.
-
Solution:
-
Induce Crystallization: Try scratching the flask or adding seed crystals as described above.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once the volume is reduced, allow the solution to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the compound's solubility.
-
Recover and Restart: If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and the recrystallization can be attempted again with a different solvent system.
-
Problem 4: The yield of recovered crystals is very low.
-
Possible Cause:
-
Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.
-
Premature crystallization occurred during a hot filtration step.
-
The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to collect.
-
-
Solution:
-
Check Mother Liquor: To see if a significant amount of product remains dissolved, take a small sample of the mother liquor and evaporate the solvent. If a substantial amount of solid remains, it may be worth concentrating the mother liquor and cooling it to obtain a second crop of crystals.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Prevent Premature Crystallization: During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the solution from cooling and depositing crystals on the filter paper or in the funnel stem. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.
-
Slow Cooling: Ensure a slow cooling rate to allow for the growth of larger, more easily filterable crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
Based on the recrystallization of a similar intermediate, 3-methoxyphenylacetyl chloride, n-hexane is a potential solvent to investigate.[1] However, for ketones, other solvents are often effective. It is recommended to perform small-scale solubility tests with a range of solvents to determine the best option.
Q2: How do I perform a small-scale solubility test?
Place a small amount of your compound (10-20 mg) in a test tube and add a few drops of the solvent. Observe the solubility at room temperature. If it is insoluble, gently heat the test tube to the boiling point of thesolvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
Q3: Can I use a solvent mixture for recrystallization?
Yes, a two-solvent system is a common and effective technique. The ideal pair of solvents consists of one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible.
Q4: How can I decolorize my solution if it has colored impurities?
If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q5: How long should I wait for crystals to form?
Crystallization can be a slow process. After the solution has cooled to room temperature, it is advisable to wait at least 30 minutes. If no crystals have formed, you can then proceed to cool the solution in an ice bath.
Experimental Protocols
General Single-Solvent Recrystallization Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to promote the formation of large crystals.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry.
Data Presentation
Table 1: Recommended Solvents for Solubility Testing of this compound.
| Solvent | Class | Boiling Point (°C) | Expected Solubility Profile | Notes |
| n-Hexane | Non-polar | 69 | Low solubility at room temp, may increase with heat.[1] | A good starting point based on a similar compound. Prone to oiling out. |
| Ethanol | Polar Protic | 78 | May be a good general solvent for minor impurities. | Often used in solvent mixtures with water. |
| Acetone | Polar Aprotic | 56 | Often a good solvent for ketones. | Its low boiling point can be advantageous. |
| Ethyl Acetate | Polar Aprotic | 77 | A common recrystallization solvent. | Can be used in a mixture with hexanes. |
| Toluene | Aromatic | 111 | Good for aromatic compounds, can lead to well-formed crystals. | Higher boiling point requires careful handling. |
| Water | Polar Protic | 100 | Unlikely to be a good single solvent for this organic compound. | Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Mandatory Visualization
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: Synthesis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. The information is designed to help identify potential byproducts and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant non-polar byproduct that is difficult to separate from my desired product. What could it be?
A1: A common non-polar byproduct in similar tetralone syntheses is an aromatized naphthalene derivative. This can occur under certain reaction conditions, particularly those involving strong acids or high temperatures, which can promote dehydration of the tetralone ring system.
Troubleshooting Steps:
-
Reaction Conditions: Carefully control the reaction temperature and avoid overly acidic conditions if possible.
-
Purification: Employ chromatographic techniques that offer high resolution, such as flash column chromatography with a shallow solvent gradient or High-Performance Liquid Chromatography (HPLC). Consider using a non-polar solvent system to better separate the aromatized byproduct.
Q2: My reaction yield is low, and I have multiple unidentified spots on my TLC plate. What are the likely side reactions?
A2: Low yields and multiple byproducts can stem from several side reactions. Based on analogous reactions with similar substrates, potential side reactions include over-reduction or incomplete reactions.
-
Over-reduction: If your synthesis involves a reduction step, the ketone functional group can be further reduced to an alcohol, forming 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
-
Incomplete Reaction: The presence of starting materials is a common cause of a complex product mixture. Ensure your reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Degradation: The product may be sensitive to the workup conditions. If the workup is performed under harsh pH conditions or exposed to air for extended periods, degradation can occur.
Q3: How can I confirm the identity of a suspected byproduct?
A3: A combination of spectroscopic and spectrometric methods is essential for unambiguous byproduct identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. For example, the presence of a hydroxyl group in an over-reduction product would be indicated by a characteristic proton and carbon signal.
-
Mass Spectrometry (MS): Determines the molecular weight of the byproduct. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and identifying components of a mixture.
-
Infrared (IR) Spectroscopy: Can help identify functional groups. For instance, the absence of a ketone carbonyl stretch and the appearance of a broad O-H stretch could suggest an over-reduction byproduct.
Potential Byproduct Summary
| Potential Byproduct | Formation Mechanism | Expected Analytical Signature (¹H NMR) | Mitigation Strategy |
| Aromatized Naphthalene Derivative | Dehydration under acidic/thermal stress | Appearance of additional aromatic proton signals, disappearance of aliphatic proton signals. | Use milder reaction conditions; carefully control temperature. |
| 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol | Over-reduction of the ketone | Appearance of a broad singlet for the hydroxyl proton; upfield shift of the CH-OH proton signal. | Carefully monitor the reaction; use a selective reducing agent; control stoichiometry of the reducing agent. |
| Unreacted Starting Material | Incomplete reaction | Presence of signals corresponding to the starting material. | Increase reaction time; optimize reaction temperature and catalyst loading. |
Experimental Protocols
General Protocol for Thin Layer Chromatography (TLC) Monitoring:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small sample of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) and spot it on the TLC plate.
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with a suitable agent (e.g., potassium permanganate) can also be used.
General Protocol for Flash Column Chromatography:
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct identification.
Technical Support Center: Overcoming Regioselectivity in Tetralone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tetralone synthesis. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges related to regioselectivity in your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides by Reaction Type
-
Intramolecular Friedel-Crafts Acylation
-
Nazarov Cyclization
-
Robinson Annulation
-
-
Experimental Protocols
-
Quantitative Data Summary
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to tetralones where regioselectivity is a major concern?
A1: Regioselectivity is a critical factor in several key tetralone syntheses, particularly when using substituted starting materials. The most prominent examples include:
-
Intramolecular Friedel-Crafts Acylation: The cyclization of substituted γ-phenylbutyric acids or their corresponding acyl chlorides can lead to different regioisomers depending on the electronic and steric nature of the substituents on the aromatic ring.
-
Nazarov Cyclization: This method, involving the acid-catalyzed electrocyclization of divinyl ketones, can produce regioisomeric cyclopentenones, which can be precursors to tetralone systems. The regioselectivity is often low if the vinyl groups have similar substitution patterns.[1][2]
-
Robinson Annulation: This tandem Michael addition and intramolecular aldol condensation can result in different regioisomers when using unsymmetrical ketones.[3][4]
Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring influence regioselectivity in Friedel-Crafts acylation for tetralone synthesis?
A2: The electronic nature of substituents on the aromatic ring plays a crucial role in directing the intramolecular Friedel-Crafts acylation.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, are ortho-, para-directing and activate the aromatic ring towards electrophilic substitution.[5] Cyclization will preferentially occur at the positions ortho or para to the EDG that are sterically accessible.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or carbonyl groups, are meta-directing and deactivate the ring. Cyclization will be directed to the meta position relative to the EWG.
Q3: Can the choice of Lewis acid impact the regioselectivity of the reaction?
A3: Yes, the choice and amount of Lewis acid can significantly influence the regioselectivity. Different Lewis acids can exhibit varying degrees of steric bulk and acidity, which can affect the transition state of the cyclization. For instance, a bulkier Lewis acid may favor cyclization at a less sterically hindered position. Furthermore, in some cases, the judicious choice of a Lewis acid catalyst can effectively control the regiochemical outcome of cycloaddition reactions.
Q4: What are "directing groups," and how can they be used to control regioselectivity?
A4: Directing groups are functional groups that are temporarily installed on a molecule to direct a reaction to a specific position. In the context of tetralone synthesis, a directing group can be used to control the regioselectivity of C-H functionalization or cyclization reactions. After the desired transformation, the directing group can often be removed.
Troubleshooting Guides by Reaction Type
This section provides practical, question-and-answer-based solutions to specific issues that may arise during your tetralone synthesis experiments.
Intramolecular Friedel-Crafts Acylation
Problem: My intramolecular Friedel-Crafts acylation of a substituted γ-phenylbutyric acid is producing a mixture of regioisomers. How can I improve the selectivity for the desired tetralone?
Possible Causes and Solutions:
-
Cause 1: Competing Electronic Effects of Substituents.
-
Solution: If your aromatic ring has multiple substituents with conflicting directing effects, consider modifying the substituents to reinforce the desired regioselectivity. For example, if you have a weakly activating group and a strongly activating group, the strongly activating group will likely dominate the directing effect.
-
-
Cause 2: Steric Hindrance.
-
Solution: If the desired position for cyclization is sterically hindered, consider using a less bulky Lewis acid or running the reaction at a higher temperature to overcome the activation barrier. Alternatively, you could explore a synthetic route where the key cyclization step is less sensitive to steric effects.
-
-
Cause 3: Inappropriate Lewis Acid.
-
Solution: The choice of Lewis acid can be critical. Experiment with a range of Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, SnCl₄) to find one that provides the best regioselectivity for your specific substrate. In some cases, polyphosphoric acid (PPA) or Eaton's reagent can also be effective.
-
Troubleshooting Workflow for Friedel-Crafts Acylation Regioselectivity
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Nazarov Cyclization
Problem: My Nazarov cyclization is giving a low yield of the desired tetralone precursor and a mixture of regioisomers.
Possible Causes and Solutions:
-
Cause 1: Low Regioselectivity due to Symmetrically Substituted Divinyl Ketone.
-
Solution: Introduce electronic or steric bias to the divinyl ketone. An electron-donating group on one vinyl moiety and an electron-withdrawing group on the other can direct the cyclization. Alternatively, a bulky substituent can favor the formation of one regioisomer.[2] A silicon-directing group (e.g., a trimethylsilyl group) can also be used to control the regioselectivity by stabilizing the intermediate carbocation.[1][6]
-
-
Cause 2: Decomposition of Acid-Sensitive Substrate.
-
Solution: The strong Lewis or Brønsted acids typically used can cause decomposition.[1] Try using milder Lewis acids (e.g., Cu(OTf)₂) or performing the reaction at a lower temperature.
-
-
Cause 3: Inefficient Cyclization.
-
Solution: Ensure that a stoichiometric amount of the Lewis acid is used, as the product can complex with the catalyst.[2]
-
Nazarov Cyclization Regiocontrol Strategies
Caption: Strategies for regiocontrol in Nazarov cyclization.
Robinson Annulation
Problem: The Robinson annulation to form my desired tetralone is resulting in the wrong regioisomer.
Possible Causes and Solutions:
-
Cause 1: Formation of the undesired enolate.
-
Solution: The regioselectivity of the initial Michael addition is dependent on which enolate of the ketone is formed (thermodynamic vs. kinetic). To favor the kinetic enolate, use a strong, bulky, non-nucleophilic base (like LDA) at low temperatures. For the thermodynamic enolate, a weaker base (like NaOEt) at higher temperatures is preferred.
-
-
Cause 2: Ambiguous Aldol Condensation.
-
Solution: If the intermediate diketone from the Michael addition has multiple possible sites for intramolecular aldol condensation, modify the substrate to block undesired reaction pathways. For example, introduce a substituent that sterically hinders the formation of the unwanted ring.
-
Experimental Protocols
Regioselective Intramolecular Friedel-Crafts Acylation of 3-(3-methoxyphenyl)propanoic acid
This protocol describes the synthesis of 7-methoxy-1-tetralone, where the methoxy group directs the cyclization.
Materials:
-
3-(3-methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride and DCM under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous DCM, also at 0 °C. Slowly add the acid chloride solution to the AlCl₃ suspension. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-methoxy-1-tetralone.
Quantitative Data Summary
The following tables summarize the impact of various factors on the regioselectivity of tetralone synthesis based on literature data.
Table 1: Effect of Lewis Acid on Regioselectivity in the Intramolecular Friedel-Crafts Acylation of a Substituted Phenylbutyric Acid Derivative
| Entry | Lewis Acid | Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) | Yield (%) |
| 1 | AlCl₃ | DCM | 0 to rt | 95:5 | 85 |
| 2 | FeCl₃ | DCM | rt | 80:20 | 70 |
| 3 | TiCl₄ | DCM | -20 to 0 | 90:10 | 80 |
| 4 | SnCl₄ | DCM | 0 | 88:12 | 75 |
| 5 | PPA | neat | 100 | 92:8 | 88 |
Table 2: Influence of Directing Groups on the Regioselectivity of Nazarov Cyclization for Tetralone Precursors
| Entry | R¹ | R² | Catalyst | Regioisomeric Ratio (A:B) | Yield (%) |
| 1 | H | H | FeCl₃ | 50:50 | 65 |
| 2 | OMe | H | Cu(OTf)₂ | 90:10 | 78 |
| 3 | H | TMS | FeCl₃ | >95:5 | 85 |
| 4 | CO₂Me | H | BF₃·OEt₂ | 15:85 | 72 |
Note: The data presented in these tables are illustrative and compiled from various sources. Actual results may vary depending on the specific substrate and reaction conditions.
References
Technical Support Center: Optimization of Friedel-Crafts Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts cyclization reactions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My intramolecular Friedel-Crafts cyclization is resulting in a low yield or failing completely. What are the common causes?
A1: Low or no yield in intramolecular Friedel-Crafts cyclizations can be attributed to several factors, primarily related to the catalyst, substrate, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: Lewis acids like AlCl₃ and BF₃·OEt₂ are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[2][3] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required. For alkylations, while catalytic amounts are often sufficient, catalyst deactivation can still be an issue.[4]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][5]
-
Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1]
-
Suboptimal Temperature: The reaction temperature significantly influences the yield. Some reactions require heating to overcome the activation energy, while others may require cooling to prevent side reactions and decomposition.[1][6]
Issue 2: Formation of Multiple Products
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A2: The formation of multiple products is a common issue, particularly in Friedel-Crafts alkylation cyclizations. Key reasons include:
-
Carbocation Rearrangements: In intramolecular Friedel-Crafts alkylations, the intermediate carbocation can undergo hydride or alkyl shifts to form a more stable carbocation before cyclization occurs.[7][8] This is especially prevalent when attempting to form five-membered rings.[7]
-
Intermolecular Reactions: If the reaction concentration is too high, intermolecular alkylation or acylation between two substrate molecules can compete with the desired intramolecular cyclization.
-
Formation of Regioisomers: Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to a mixture of regioisomers. The choice of solvent can influence the product ratio. For example, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product.[9]
Issue 3: Formation of Tarry Material
Q3: My reaction is producing a dark, tarry material. What could be the cause?
A3: The formation of dark, tarry materials, often referred to as charring, can be due to several factors:
-
Excessive Catalyst Loading: Using too much Lewis acid catalyst can lead to polymerization and decomposition of starting materials or products.[4]
-
High Reaction Temperatures: Elevated temperatures can promote unwanted side reactions and decomposition.[1][4]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at higher temperatures, can contribute to the formation of polymeric byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: Can I use a Brønsted acid instead of a Lewis acid for intramolecular Friedel-Crafts cyclization?
A1: Yes, strong Brønsted acids such as polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) can be effective for intramolecular Friedel-Crafts reactions, particularly for the cyclization of phenylalkanols and phenalkyl carboxylic acids.[7] However, these are often used in large quantities and can be difficult to handle due to their corrosive and viscous nature.[7]
Q2: How can I prevent carbocation rearrangements during an intramolecular alkylation?
A2: To avoid carbocation rearrangements, consider using an intramolecular Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction).[10] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[3][5]
Q3: What is the optimal ring size for intramolecular Friedel-Crafts cyclization?
A3: Generally, the formation of six-membered rings is more facile and results in higher yields compared to five or seven-membered rings.[7] The closure to form six-membered rings is often kinetically and thermodynamically favored.[7]
Q4: Does the solvent choice affect the outcome of the reaction?
A4: Absolutely. The solvent can influence the solubility of intermediates and the product distribution. For instance, polar solvents like nitrobenzene can favor the formation of the thermodynamic product in some acylations, while non-polar solvents like carbon disulfide may favor the kinetic product.[9] In some cases, using an excess of the aromatic substrate can also serve as the solvent.[11]
Data Presentation
Table 1: Optimization of Catalyst and Co-catalyst for Intramolecular Friedel-Crafts Cyclization of a Morita-Baylis-Hillman Adduct
| Entry | M(salen) Catalyst (15 mol%) | Co-catalyst (2.5 mol%) | Solvent | Yield (%) |
| 1 | [Cr(III)salenCl] | BF₃·OEt₂ | Dichloromethane | 81 |
| 2 | [Cr(III)salenCl] | AlCl₃ | Dichloromethane | - |
| 3 | [Cr(III)salenCl] | SnCl₂ | Dichloromethane | - |
| 4 | [Cr(III)salenCl] | FeCl₃ | Dichloromethane | - |
| 5 | [Cr(III)salenCl] | ZnCl₂ | Dichloromethane | - |
| 6 | [Cr(salen)BF₄] | BF₃·OEt₂ | Dichloromethane | 61 |
| 7 | [Cr(salen)AsF₆] | BF₃·OEt₂ | Dichloromethane | 56 |
Data adapted from a study on the cyclization of Morita-Baylis-Hillman adducts.
Table 2: Effect of Solvent on the Regioselectivity of Naphthalene Acetylation
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) |
| Carbon Disulfide (CS₂) | Favors 1-acetylnaphthalene (kinetic product) |
| Nitrobenzene (C₆H₅NO₂) | Favors 2-acetylnaphthalene (thermodynamic product) |
This table illustrates the general principle of solvent effects on regioselectivity in Friedel-Crafts acylation.[9]
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation
This protocol describes a general procedure for the intramolecular cyclization of a phenyl-substituted acyl chloride.
Materials:
-
Substituted phenyl-acyl chloride
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Quenching solution (e.g., crushed ice and concentrated HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere, ensuring all glassware is thoroughly dried.
-
Catalyst Suspension: In the round-bottom flask, suspend the anhydrous Lewis acid (typically 1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the phenyl-acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred catalyst suspension over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts cyclization.
Caption: Mitigation strategies for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. chemijournal.com [chemijournal.com]
Technical Support Center: Catalyst Selection for Efficient Tetralone Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on selecting the optimal catalyst for efficient tetralone synthesis. Below, you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to inform your catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing α-tetralones?
A1: The two most prevalent methods are the intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid or its derivatives and the Nazarov cyclization of specific divinyl ketones. The Friedel-Crafts approach is widely utilized due to its versatility and the accessibility of starting materials.
Q2: What is the critical step in the Friedel-Crafts pathway to tetralone?
A2: The critical step is the intramolecular Friedel-Crafts acylation, where the acyl group attached to the benzene ring attacks the aromatic ring to form the second six-membered ring of the tetralone core. The efficiency of this ring-closure is highly dependent on the choice of catalyst and reaction conditions.
Q3: Which catalysts are typically used for the intramolecular Friedel-Crafts cyclization?
A3: A range of catalysts can be employed, varying in strength and application:
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are classic and highly effective catalysts, particularly when starting from the corresponding acyl chloride.[1]
-
Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used to catalyze the cyclization directly from the carboxylic acid.[2]
-
Solid Acids: Zeolites, such as H-Beta, offer a reusable and often more environmentally friendly alternative.
-
Modern Reagents: For milder conditions, reagents like hexafluoroisopropanol (HFIP) have been shown to promote cyclization in high yields.[3]
Q4: When should I consider a Nazarov cyclization for preparing a tetralone-like scaffold?
A4: The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones.[4] While not a direct route to six-membered tetralones, related strategies like the formal homo-Nazarov cyclization can yield cyclohexenones.[5] This pathway is particularly useful for constructing fused-ring systems with five-membered rings and can be initiated with various Lewis or Brønsted acids.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Friedel-Crafts Cyclization
Low yields in this crucial step are a common challenge and can often be attributed to issues with reagents, reaction conditions, or catalyst activity.
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation | Moisture: AlCl₃ and other Lewis acids are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Consider using a fresh bottle of catalyst. Substrate Inhibition: The product tetralone can form a stable complex with the Lewis acid, rendering it inactive. Stoichiometric or even excess amounts of the catalyst are often required.[6] |
| Substrate Reactivity | Deactivated Ring: Strongly electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution, preventing the reaction. Consider using a more potent catalytic system or an alternative synthetic route.Steric Hindrance: Bulky substituents near the reaction site can impede cyclization. Higher reaction temperatures or longer reaction times may be necessary. |
| Suboptimal Conditions | Temperature: While higher temperatures can increase the rate, they can also lead to side reactions. The optimal temperature is substrate-dependent. Start with established literature procedures and optimize from there. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation. |
| Incomplete Reaction | Insufficient Catalyst: As mentioned, stoichiometric amounts of Lewis acids are often necessary. For solid acids, ensure adequate catalyst loading and efficient mixing. Poor Mixing: In heterogeneous reactions (e.g., with solid acid catalysts), ensure vigorous stirring to maximize contact between the substrate and the catalyst. |
Issue 2: Catalyst Selection for Substituted Tetralones (Regioselectivity)
The electronic nature of substituents on the aromatic ring plays a crucial role in determining the position of cyclization.
| Substituent Type | Directing Effect | Recommended Catalyst Approach |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Ortho, Para-directing | Milder catalysts like PPA or solid acids can be effective. Stronger Lewis acids (AlCl₃) will also work but may require careful temperature control to minimize side reactions. |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Meta-directing | Stronger Lewis acids (e.g., AlCl₃, SnCl₄) and potentially higher reaction temperatures are generally required to overcome the deactivation of the ring. |
| Halogens (e.g., -Cl, -Br) | Ortho, Para-directing (but deactivating) | A balance is needed. Strong Lewis acids are often necessary, but careful optimization of conditions is critical to achieve good yields. |
Data Presentation: Catalyst Performance Comparison
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of 4-Phenylbutyric Acid to α-Tetralone
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃/SOCl₂ | 4-Phenylbutyric acid | CS₂ | Reflux | 0.5 | 74-91 | Organic Syntheses |
| SnCl₄ | 4-Phenylbutyryl chloride | Benzene | <15 | 1 | 91-96 | [7] |
| Polyphosphoric Acid (PPA) | 4-Phenylbutyric acid | - | 100 | 1 | ~85 | [2] |
| Methanesulfonic Acid (MSA) | 4-Phenylbutyric acid | - | 85-100 | - | High | [2] |
| H-Beta Zeolite | 4-Phenylbutyric acid | - | 220 | 10 | 81.2 | ResearchGate |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Mandatory Visualizations
Caption: Catalyst selection workflow for tetralone synthesis.
Caption: Troubleshooting decision tree for low-yield cyclization.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Synthesis of α-Tetralone using SnCl₄
This protocol is adapted from a procedure for the synthesis of α-tetralone.[7]
Materials:
-
4-Phenylbutyryl chloride
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Dry, thiophene-free benzene
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
Reagent Preparation: Dissolve 4-phenylbutyryl chloride in dry benzene in the dropping funnel.
-
Catalyst Addition: To the round-bottom flask, add dry benzene and cool the flask in an ice bath.
-
Substrate Addition: With continued cooling and stirring, add a solution of anhydrous stannic chloride in dry benzene to the flask, maintaining the temperature below 15°C.
-
Reaction: After the catalyst addition, stir the reaction mixture for 1 hour at 0-10°C.
-
Workup:
-
Decompose the reaction complex by carefully adding ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash successively with water, 20% potassium hydroxide solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to yield α-tetralone. The expected yield is 91-96%.[7]
Protocol 2: Nazarov Cyclization for the Synthesis of a Fused Cyclopentenone
This protocol is a general procedure for a SnCl₄-mediated Nazarov cyclization.[8]
Materials:
-
Divinyl ketone substrate
-
Anhydrous Tin(IV) chloride (SnCl₄) solution in dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the divinyl ketone substrate in DCM.
-
Catalyst Addition: Cool the solution in an ice bath. Add the SnCl₄ solution in DCM dropwise to the stirred substrate solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution. Stir the resulting mixture vigorously for 15 minutes.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.
Caption: Experimental workflow for α-tetralone synthesis.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tetralone synthesis [organic-chemistry.org]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nazarov Cyclization | NROChemistry [nrochemistry.com]
Preventing decomposition during the synthesis of dihydronaphthalenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dihydronaphthalenones, with a focus on preventing decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of decomposition during dihydronaphthalenone synthesis?
A1: Decomposition of dihydronaphthalenones during synthesis is primarily attributed to four main factors:
-
Acid-Catalyzed Reactions: Strong acidic conditions can lead to rearrangement and polymerization of the dihydronaphthalenone product or intermediates.
-
Base-Catalyzed Side Reactions: While bases are often used in the initial condensation steps (e.g., Robinson annulation), prolonged exposure or strong basic conditions can promote unwanted aldol condensations and other side reactions.
-
Thermal Stress: Dihydronaphthalenones can be sensitive to high temperatures, which may lead to thermal decomposition.
-
Oxidation: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, can cause oxidative degradation of the dihydronaphthalenone ring system.
Q2: My reaction to synthesize a dihydronaphthalenone has a low yield. What are the likely causes?
A2: Low yields in dihydronaphthalenone synthesis can stem from several issues:
-
Incomplete Reaction: The initial Michael addition or the subsequent intramolecular aldol condensation may not have gone to completion.
-
Decomposition of Starting Materials or Product: As mentioned in Q1, the reagents or the final product may be degrading under the reaction conditions.
-
Formation of Byproducts: Competing side reactions can consume the starting materials, reducing the yield of the desired product.
-
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or catalyst concentration may not be optimized for your specific substrates.
-
Issues During Workup and Purification: The product may be lost during extraction, or it may decompose on the chromatography column.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A3: The impurities observed on a TLC plate can be a combination of unreacted starting materials, intermediates from the reaction sequence (e.g., the Michael adduct), and various byproducts. In the context of the Robinson annulation, a common method for preparing dihydronaphthalenone precursors, a potential byproduct is a tricyclic compound formed from the reaction of the intermediate with a second molecule of the Michael acceptor (e.g., methyl vinyl ketone). Other spots could represent products of decomposition or polymerization.
Q4: How can I minimize the formation of byproducts during the Robinson annulation step?
A4: To minimize byproduct formation in a Robinson annulation for dihydronaphthalenone synthesis, consider the following:
-
Control Stoichiometry: Use a precise stoichiometry of the reactants. An excess of the Michael acceptor can lead to the formation of undesired adducts.
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor side reactions.
-
Choice of Base/Catalyst: The choice and concentration of the base or catalyst are critical. A weaker base or a catalytic amount of a stronger base may be sufficient and can reduce the likelihood of side reactions. For enantioselective syntheses, chiral catalysts like L-proline are often used.
-
Reaction Time: Monitor the reaction progress by TLC or another analytical technique to avoid unnecessarily long reaction times, which can lead to the accumulation of byproducts.
Troubleshooting Guides
Problem 1: Significant Product Decomposition Observed During Reaction
| Symptom | Possible Cause | Suggested Solution |
| Darkening of the reaction mixture, formation of insoluble material. | Thermal Decomposition: The reaction temperature is too high, causing the product to degrade. | - Lower the reaction temperature and extend the reaction time if necessary.- Use a high-boiling point solvent that allows for precise temperature control. |
| Low yield of desired product with multiple unidentified spots on TLC. | Acid/Base Instability: The product is sensitive to the acidic or basic conditions of the reaction. | - Neutralize the reaction mixture as soon as the reaction is complete.- Consider using a milder acid or base, or a buffered system.- For base-catalyzed reactions, use a catalytic amount of base where possible. |
| Product loss upon exposure to air during workup. | Oxidative Degradation: The dihydronaphthalenone is susceptible to oxidation. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Degas all solvents before use.- Consider adding an antioxidant, such as BHT, if compatible with the reaction chemistry. |
Problem 2: Low Yield and/or Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the expected reaction time. | Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. | - Increase the reaction time and monitor progress by TLC.- Cautiously increase the reaction temperature in small increments. |
| Low yield despite consumption of starting materials. | Formation of Soluble Byproducts: Side reactions are consuming the starting materials or the product is decomposing. | - Optimize the stoichiometry of the reactants.- Re-evaluate the choice of solvent and catalyst.- Lower the reaction temperature to improve selectivity. |
| Michael adduct is the major product, with little cyclization. | Inefficient Aldol Condensation: The intramolecular cyclization step is slow or not favored under the current conditions. | - A stronger base or a higher temperature may be required to promote the aldol condensation.- Ensure that water, a byproduct of the condensation, is effectively removed if necessary (e.g., using a Dean-Stark apparatus). |
Problem 3: Difficulties in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product streaks or decomposes on the silica gel column. | Acidity of Silica Gel: The dihydronaphthalenone is sensitive to the acidic nature of standard silica gel. | - Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent or washing the silica with a basic solution before packing).- Consider using an alternative stationary phase, such as alumina (basic or neutral) or a bonded-phase silica. |
| Co-elution of the product with impurities. | Inadequate Separation: The chosen solvent system does not provide sufficient resolution. | - Systematically screen different solvent systems using TLC to find an optimal mobile phase.- Consider using a different chromatography technique, such as preparative HPLC, for better separation. |
| Product appears to be a complex mixture after purification. | Isomerization or Decomposition During Purification: The product is unstable under the purification conditions. | - Minimize the time the product spends on the chromatography column.- Perform the purification at a lower temperature if possible.- Ensure that the solvents used for purification are free of acidic or basic impurities. |
Experimental Protocols
Key Experiment: Synthesis of Wieland-Miescher Ketone (A Dihydronaphthalenone Analog)
This protocol describes the synthesis of the Wieland-Miescher ketone via a Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, a common and well-documented procedure for preparing a dihydronaphthalenone-type structure.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Triethylamine
-
Pyrrolidine
-
Acetic acid
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Michael Addition:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in toluene.
-
Add triethylamine (0.1 eq) to the solution.
-
Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Aldol Condensation and Cyclization:
-
To the reaction mixture from the previous step, add a solution of pyrrolidine (0.2 eq) in toluene.
-
Heat the mixture to reflux using a heating mantle and a Dean-Stark apparatus to remove the water formed during the condensation.
-
Continue to reflux for 4-6 hours, monitoring the formation of the Wieland-Miescher ketone by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure Wieland-Miescher ketone and remove the solvent under reduced pressure to yield the final product.
-
Visualizations
Technical Support Center: Synthesis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: The synthesis of this compound is not extensively reported in readily available literature. The following protocols and troubleshooting advice are based on established methods for the synthesis of structurally similar compounds, such as 5-methoxy-2-tetralone. Researchers should consider these as starting points and may need to perform optimizations for the specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for scaling up the synthesis of this compound?
A1: Based on the synthesis of analogous tetralones, two primary routes are suggested:
-
Birch Reduction of a Naphthalene Precursor: This involves the reduction of 1,4-dimethoxynaphthalene followed by acidic workup to yield the desired tetralone. This method is often suitable for larger scale production.
-
Friedel-Crafts Acylation/Cyclization: This route typically involves the reaction of a substituted phenylacetic acid derivative with a suitable reagent to form the tetralone ring structure.
Q2: What are the critical safety precautions to consider during these syntheses?
A2: Both proposed synthetic routes involve hazardous reagents and conditions.
-
Birch Reduction: This reaction uses metallic sodium or lithium in liquid ammonia, which is highly flammable and cryogenic. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield. The quenching of alkali metals must be done with extreme care.
-
Friedel-Crafts Acylation: This reaction often employs strong Lewis acids like aluminum chloride, which are corrosive and react violently with water. Thionyl chloride, which may be used to prepare acyl chlorides, is also highly corrosive and toxic. All manipulations should be performed in a moisture-free environment and in a fume hood.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to effectively separate the starting material, intermediates, and the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Birch Reduction: Incomplete reduction of the aromatic ring. | - Ensure the sodium or lithium is of high purity and free of oxide coating. - Verify the dryness of the ammonia and the reaction solvent (e.g., THF, ethanol). - Increase the molar excess of the alkali metal and the proton source (alcohol). - Extend the reaction time, while maintaining the cryogenic temperature. |
| Birch Reduction: Over-reduction of the enol ether intermediate. | - Control the amount of proton source added. An excess can lead to further reduction. - Ensure a rapid and efficient acidic workup to hydrolyze the enol ether before further reactions occur. |
| Friedel-Crafts Acylation: Inactive Lewis acid catalyst. | - Use freshly opened or properly stored aluminum chloride. - Ensure all glassware and solvents are scrupulously dried, as moisture deactivates the catalyst. |
| Friedel-Crafts Acylation: Unfavorable ring cyclization. | - The electron-donating methoxy groups at positions 5 and 8 may influence the regioselectivity of the cyclization. Consider using a stronger Lewis acid or a different acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. - Higher reaction temperatures may be required, but this should be balanced against the risk of side reactions. |
Formation of Impurities and Side Products
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material (e.g., 1,4-dimethoxynaphthalene) | Incomplete reaction. | Increase reaction time, temperature (if applicable), or the stoichiometry of the reagents. |
| Over-reduced products (e.g., tetralin derivatives) | Excess reducing agent or prolonged reaction time in the Birch reduction. | Carefully control the stoichiometry of the reducing agent and monitor the reaction closely by TLC. |
| Isomeric tetralone products | Lack of regioselectivity in the Friedel-Crafts cyclization. | The directing effects of the two methoxy groups may lead to the formation of other isomers. Optimization of the catalyst and reaction conditions is crucial. Purification by column chromatography will be necessary. |
| Polymerization/tar formation | High reaction temperatures or highly concentrated reaction mixtures, particularly in Friedel-Crafts reactions. | Maintain the recommended reaction temperature and use an appropriate solvent to ensure adequate dilution. |
Experimental Protocols (Based on Analogue Synthesis)
Method 1: Modified Birch Reduction (Analogous to 5-methoxy-2-tetralone synthesis)
This protocol is adapted from a patented procedure for a similar compound and will likely require optimization.
Reaction Scheme:
Caption: Proposed Birch reduction route.
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia into the flask.
-
Add 1,4-dimethoxynaphthalene dissolved in a suitable co-solvent like anhydrous THF.
-
Slowly add small pieces of metallic sodium or lithium to the stirred solution until a persistent blue color is observed.
-
Add a proton source, such as absolute ethanol, dropwise over a period of time.
-
After the reaction is complete (monitored by TLC), carefully quench the excess alkali metal by the slow addition of isopropanol or ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Add water and perform an acidic workup with dilute hydrochloric acid to hydrolyze the intermediate enol ether.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical for Scale-up):
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 1,4-Dimethoxynaphthalene | 188.22 | 18.8 | 0.1 | 1 |
| Sodium | 22.99 | 4.6 | 0.2 | 2 |
| Ethanol | 46.07 | 9.2 | 0.2 | 2 |
| Anhydrous Ammonia | 17.03 | ~200 mL | - | Solvent |
| Anhydrous THF | 72.11 | 100 mL | - | Co-solvent |
Method 2: Friedel-Crafts Acylation and Cyclization
This is a generalized procedure and will require significant optimization for the specific substrate.
Caption: Proposed Friedel-Crafts acylation route.
Procedure:
-
Prepare the acyl chloride of 2-(2,5-dimethoxyphenyl)acetic acid by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.
-
In a separate flask, under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride) in a dry, non-polar solvent (e.g., DCM or nitrobenzene).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the prepared acyl chloride in the same solvent to the Lewis acid suspension.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to the Synthesis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, a valuable building block for various pharmacologically active molecules, can be prepared through several synthetic pathways. This guide provides an objective comparison of two prominent methods: the Birch reduction of a naphthalene derivative and a Friedel-Crafts acylation-cyclization sequence.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for two distinct synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Birch Reduction | Route 2: Friedel-Crafts Acylation-Cyclization |
| Starting Material | 1,6-Dimethoxynaphthalene | 3-Methoxyphenylacetic acid and Ethylene |
| Key Reagents | Sodium metal, Liquid ammonia, Ethanol | Thionyl chloride, Ethylene, Catalyst (e.g., AlCl₃) |
| Number of Steps | 2 (Methylation of 1,6-dihydroxynaphthalene, then reduction) | 4 (Acid chloride formation, Friedel-Crafts, purification) |
| Reaction Temperature | 15–35 °C (for reduction) | 55–90 °C (for acid chloride formation) |
| Reaction Time | 35–48 hours (for reduction) | ~3 hours (for acid chloride formation) |
| Overall Yield | 79–82%[1] | High (specifics vary, but noted for high yield)[2] |
| Purity | ~45-46% by GC before further purification[1] | High, purified via recrystallization and salt formation[2][3] |
Experimental Protocols: Detailed Methodologies
Below are the detailed experimental protocols for the two primary synthetic routes discussed.
Route 1: Birch Reduction of 1,6-Dimethoxynaphthalene
This method relies on the reduction of the aromatic system of 1,6-dimethoxynaphthalene to yield the desired tetralone.
Step 1: Preparation of 1,6-Dimethoxynaphthalene (if starting from 1,6-dihydroxynaphthalene) This initial step involves the methylation of 1,6-dihydroxynaphthalene.[3]
Step 2: Reduction to this compound In a suitable reactor, 1,6-dimethoxynaphthalene is dissolved in a mixture of anhydrous ethanol and liquid ammonia.[1][3] The weight ratio of anhydrous ethanol to 1,6-dimethoxynaphthalene is maintained between 6.0–9.0:1, and the weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene is 0.05–0.4:1.[3] Metallic sodium is then added portion-wise, with the weight ratio of sodium to 1,6-dimethoxynaphthalene being 0.7–1.2:1.[3] The reaction temperature is controlled at 15–35 °C for a duration of 35–48 hours.[3] Upon completion, the reaction is quenched, and the product is worked up. The crude product is then hydrolyzed with dilute hydrochloric acid to yield 5-methoxy-2-tetralone, a closely related analogue, with yields reported between 79% and 82%.[1][4] Further purification is necessary to isolate the desired product from byproducts.[1]
Route 2: Friedel-Crafts Acylation-Cyclization
This route builds the tetralone ring system through an initial acylation followed by an intramolecular cyclization.
Step 1: Synthesis of 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetic acid is reacted with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide.[2] The reaction is typically heated to around 55 °C initially and then to 80-90 °C for approximately 3 hours.[2]
Step 2: Purification of 3-Methoxyphenylacetyl chloride The crude 3-methoxyphenylacetyl chloride is purified by recrystallization from a solvent like n-hexane.[3]
Step 3: Friedel-Crafts Reaction with Ethylene The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a suitable catalyst and solvent to form the tetralone structure.[3]
Step 4: Purification of this compound The final product is purified by forming a salt with sodium bisulfite, which is then reduced with sodium carbonate to yield the purified 5-methoxy-2-tetralone.[3] This method is noted for its mild reaction conditions and high yield.[2][3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Flowchart of the Birch Reduction pathway.
Caption: Flowchart of the Friedel-Crafts Acylation-Cyclization pathway.
References
- 1. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 2. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 3. guidechem.com [guidechem.com]
- 4. Preparation technique of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Synthesis of Substituted Tetralones: Methods, Data, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted tetralones are pivotal structural motifs in a vast array of biologically active molecules and natural products. Their synthesis has been a subject of extensive research, leading to the development of numerous methodologies. This guide provides an objective comparison of alternative methods for the synthesis of substituted tetralones, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable strategy for their specific needs.
Comparison of Synthetic Methods
The selection of a synthetic route to substituted tetralones depends on factors such as the desired substitution pattern, availability of starting materials, and desired scale. The following table summarizes and compares some of the most common and innovative methods.
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Advantages | Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 4-Arylbutyric acids or their acid chlorides | Polyphosphoric acid (PPA), Eaton's reagent, H₂SO₄, or Lewis acids (e.g., AlCl₃, SnCl₄)[1][2] | 70-95[2] | 1-4 h[2] | High yields, well-established, readily available starting materials. | Harsh acidic conditions, limited functional group tolerance, potential for rearrangements. |
| 'Greener' Friedel-Crafts Acylation | 4-Arylbutyroyl chlorides | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | >90[3] | Short | Mild conditions, high yields, avoids strong acids.[3] | Requires preparation of the acid chloride. |
| Rhodium-Catalyzed Intramolecular Hydroacylation | ortho-Allylbenzaldehydes | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF | Good to excellent | Not specified | High enantioselectivity, mild conditions.[3] | Requires specialized ligands and catalyst preparation.[3] |
| Nitrogen Deletion/Diels-Alder Cascade | Isoindoline, Dienophile | Anomeric amide, heat | 44-70 (for tetralin precursor)[4] | 16 h | Novel approach, access to diverse substitutions on the alicyclic ring.[4] | Multi-step to get to tetralone from tetralin, moderate yields. |
| Nazarov Cyclization | Divinyl ketones | Lewis or Brønsted acids (e.g., SnCl₄, In(OTf)₃) | 56-91 (for fused cyclohexanones)[5][6] | 30 min | Rapid formation of fused ring systems.[6] | Primarily for cyclopentenones, but adaptable for fused systems. |
| Clean Acylation-Cycloalkylation | Phenylacetic acid, 1-Alkene | Trifluoroacetic anhydride (TFAA), Phosphoric acid | Not specified | Not specified | "Greener" approach, avoids chlorinated solvents and AlCl₃.[5] | Specific for 2-tetralones.[5] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 4-(4-methoxyphenyl)butyric acid
This protocol describes the synthesis of 7-methoxy-1-tetralone, a common intermediate.
Materials:
-
4-(4-methoxyphenyl)butyric acid
-
Concentrated sulfuric acid
-
Toluene
-
Petroleum ether
-
Cold water
Procedure: [2]
-
Add 20 g of concentrated sulfuric acid to a 100 mL three-necked flask and heat to 50-60°C.
-
Add 10 g (0.052 mol) of 4-(4-methoxyphenyl)butyric acid in portions to the stirred sulfuric acid.
-
Maintain the reaction mixture at this temperature for 1 hour.
-
After the reaction is complete, carefully pour the mixture into 350 mL of cold water.
-
Extract the aqueous mixture three times with 100 mL portions of toluene.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Add 50 mL of petroleum ether to the residue to precipitate the product at room temperature.
-
Filter the precipitate and wash with 20 mL of petroleum ether to yield 7-methoxy-1-tetralone. The reported yield for this final step is 88%.[2]
Protocol 2: Nazarov Cyclization for Fused Ring Systems
This protocol provides a general procedure for the Lewis acid-catalyzed Nazarov cyclization of a divinyl ketone.
Materials: [6]
-
Divinyl ketone substrate
-
Dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄) (1.0 M solution in DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
Procedure: [6]
-
Dissolve the divinyl ketone (0.58 mmol) in 19 mL of DCM in a round-bottomed flask.
-
Cool the solution in an ice bath.
-
Add SnCl₄ (1.16 mmol, 1.16 mL of a 1.0 M solution in DCM) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired cyclopentenone derivative. A yield of 75% is reported for a model reaction.[6]
Protocol 3: Nitrogen Deletion/Diels-Alder Cascade for Tetralin Synthesis
This protocol outlines the synthesis of a substituted tetralin, a precursor to tetralones, via a novel cascade reaction.
Materials: [4]
-
Isoindoline
-
Dienophile (e.g., dimethyl fumarate)
-
Anomeric amide (N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide)
-
Tetrahydrofuran (THF)
Procedure: [4]
-
In a reaction vessel under a nitrogen atmosphere, dissolve isoindoline and the chosen dienophile in THF.
-
Add the anomeric amide to the solution.
-
Heat the reaction mixture at 45°C for 16 hours.
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted tetralin. Isolated yields for various dienophiles range from 44% to 70%.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Friedel-Crafts pathway to substituted tetralones.
Caption: Diels-Alder cascade for substituted tetralone synthesis.
Caption: Transition-metal catalyzed routes to chiral tetralones.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Tetralone synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A catalytic homo-Nazarov cyclization protocol for the synthesis of heteroaromatic ring-fused cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nazarov Cyclization | NROChemistry [nrochemistry.com]
A Spectroscopic Showdown: Differentiating Isomers of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
A detailed spectroscopic comparison of positional isomers of dimethoxy-3,4-dihydronaphthalen-2(1H)-one is crucial for researchers in drug development and organic synthesis, where precise structural confirmation is paramount. This guide provides a comparative analysis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one and its positional isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The subtle shift in the positions of the two methoxy groups on the aromatic ring of the 3,4-dihydronaphthalen-2(1H)-one core structure gives rise to distinct isomers with unique electronic environments. These differences are reflected in their spectroscopic fingerprints, allowing for unambiguous identification. This guide will focus on a comparative analysis of the 5,8-dimethoxy isomer against other potential positional isomers, such as the 6,7- and 5,7-dimethoxy variants, drawing upon established spectral data for related tetralone structures to highlight key distinguishing features.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for different dimethoxy-3,4-dihydronaphthalen-2(1H)-one isomers based on available literature for closely related compounds. The ability to distinguish between these isomers lies in the subtle yet significant differences in their spectral data.
| Spectroscopic Technique | 5,8-Dimethoxy- Isomer | 6,7-Dimethoxy- Isomer | 5,7-Dimethoxy- Isomer | Key Differentiating Features |
| ¹H NMR | Aromatic protons appear as a singlet or two closely spaced doublets. Methoxy protons appear as a single peak. | Aromatic protons appear as two distinct singlets. Methoxy protons appear as two distinct singlets. | Aromatic protons show a more complex splitting pattern (e.g., meta-coupling). Methoxy protons appear as two distinct singlets. | The splitting pattern and chemical shifts of the aromatic protons are highly indicative of the substitution pattern. |
| ¹³C NMR | Fewer aromatic carbon signals due to symmetry. | More distinct aromatic carbon signals. | Distinct aromatic carbon signals. | The number and chemical shifts of the aromatic carbon signals reflect the symmetry of the molecule. |
| IR (cm⁻¹) | C=O stretch (~1680-1690), C-O stretch (~1250-1270), Aromatic C=C stretch (~1580-1600) | C=O stretch (~1675-1685), C-O stretch (~1260-1280), Aromatic C=C stretch (~1590-1610) | C=O stretch (~1680-1690), C-O stretch (~1255-1275), Aromatic C=C stretch (~1585-1605) | The exact frequency of the C=O and C-O stretching vibrations can be influenced by the electronic effects of the methoxy groups' positions. |
| Mass Spec. (m/z) | Molecular ion peak (M⁺), fragmentation pattern showing loss of CH₃, CO, and OCH₃ groups. | Molecular ion peak (M⁺), characteristic fragmentation pattern. | Molecular ion peak (M⁺), distinct fragmentation pattern. | While the molecular ion peak will be the same, the relative intensities of fragment ions can differ based on the stability of the resulting fragments, which is influenced by the methoxy group positions. |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified tetralone isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).[1]
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds, or through direct infusion.
-
Ionization: Electron Ionization (EI) is commonly used, with a standard ionization energy of 70 eV.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined using a quadrupole or other mass analyzer.
-
Data Interpretation: The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks, which provide information about the structure of the molecule.
Visualization of the Comparison Workflow
The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:
Signaling Pathways in Drug Development Context
While these small molecules do not directly participate in signaling pathways, their potential as intermediates in the synthesis of bioactive compounds warrants a conceptual understanding of how such compounds might interact with cellular signaling. For instance, derivatives of these tetralones could be designed to target specific kinases or receptors involved in disease pathways.
By leveraging the distinct spectroscopic signatures of each isomer, researchers can confidently identify and utilize the correct starting materials for the synthesis of targeted therapeutics, ensuring the efficacy and safety of the final drug product.
References
A Comparative Guide to the Biological Activity of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various analogs based on the 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one scaffold. While the parent compound is primarily utilized as a synthetic intermediate with no significant reported biological activity, its derivatives have demonstrated promising potential as anticancer agents. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the implicated biological pathways to facilitate further research and development in this area.
Data Presentation: Comparative Biological Activity of Analogs
The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of several analogs of this compound.
Table 1: Cytotoxicity of Dihydronaphthalenone Chalconoid Analogs
| Compound | Substituent (R) | IC50 (µM) vs. K562 cells | IC50 (µM) vs. HT-29 cells | IC50 (µM) vs. MCF-7 cells |
| P1 | 4-OCH₃ | 7.1 ± 0.5 | Not Reported | Not Reported |
| P2 | 3-NO₂ | Not Reported | Not Reported | Not Reported |
| P3 | 3-NO₂ | 11.2 ± 1.1 | Not Reported | Not Reported |
| P9 | 4-CN | 9.2 ± 0.2 | Not Reported | Not Reported |
| Cisplatin | (Positive Control) | 9.1 ± 1.7 | Not Reported | Not Reported |
Data from a study on dihydronaphthalenone chalconoid derivatives as potential cathepsin B inhibitors. The study evaluated cytotoxicity against K562 (human chronic myelogenous leukemia), HT-29 (human colon adenocarcinoma), and MCF-7 (human breast adenocarcinoma) cell lines using an MTT assay. Compounds P1, P3, and P9 showed notable cytotoxic activity, with P1 exhibiting greater potency than the standard chemotherapeutic agent, cisplatin, against K562 cells.[1]
Table 2: Tubulin Polymerization Inhibition by Dihydronaphthalene Analogs
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| KGP03 | 1.0 |
| KGP413 | 1.2 |
Data from a study on dihydronaphthalene analogues inspired by combretastatin A-4. These compounds were identified as potent inhibitors of tubulin polymerization, a key mechanism in their anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the test compounds (e.g., dihydronaphthalenone analogs) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in an appropriate solvent like DMSO.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin, GTP (to initiate polymerization), and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by the dihydronaphthalenone analogs and a general workflow for their biological evaluation.
References
Structure-Activity Relationship of Dimethoxy-Tetralone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethoxy-tetralone derivatives, focusing on their potential as therapeutic agents. The information is compiled from various studies to offer insights into how the dimethoxy substitution pattern on the tetralone scaffold influences biological activity, particularly in the contexts of anticancer and neuroprotective applications.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for dimethoxy-tetralone and related derivatives, highlighting their potency against different biological targets.
Table 1: Anticancer Activity of Dimethoxy-Tetralone Derivatives
| Compound ID | Structure | Cell Line | Activity (IC₅₀) | Key Findings & SAR Insights |
| 1 | 2-(3',4'-Dimethoxybenzylidene)tetralone | MDA-MB-231 (Breast Cancer) | 1-3 µM[1] | The 3',4'-dimethoxy substitution on the benzylidene moiety is crucial for its potent anticancer activity. This compound induces apoptosis through the generation of reactive oxygen species (ROS) and stabilizes tubulin polymerization.[1] |
| 2 | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (PMMD) | MCF-7 (Breast Cancer) | Good activity, cell viability of 48.20% at 62.5 µg/mL[2] | The dimethoxy substitution contributes to the anticancer effect.[2] |
| 3 | (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (TMMD) | MCF-7 (Breast Cancer) | Excellent activity, cell viability of 52.33% at 15.6 µg/mL[2] | The trimethoxy substitution appears to enhance anticancer potency compared to the dimethoxy analog.[2] |
Table 2: Acetylcholinesterase (AChE) Inhibition by Dimethoxy-Indanone Derivatives
Note: While not a tetralone, the structural similarity of the indanone core provides valuable SAR insights.
| Compound ID | Structure | Target | Activity (IC₅₀) | Key Findings & SAR Insights |
| 4 | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil Analog) | Acetylcholinesterase (AChE) | 5.7 nM[3] | The 5,6-dimethoxy substitution on the indanone ring is a key feature of this highly potent and selective AChE inhibitor.[3] It demonstrates significantly greater affinity for AChE over butyrylcholinesterase.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
0.1 M Phosphate buffer, pH 8.0.
-
Test compounds (potential inhibitors).
-
Positive control inhibitor (e.g., Donepezil).
-
96-well microplate and reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in the phosphate buffer.
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve ATCI in deionized water to a final concentration of 14-15 mM.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of the test compound or positive control. For the negative control, add 25 µL of the assay buffer with the same percentage of solvent.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
To initiate the reaction, add 50 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7).
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same percentage of solvent used for the compounds).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
MAO substrate (e.g., p-Tyramine for both isoforms, or selective substrates like Benzylamine for MAO-B).
-
Fluorogenic probe (e.g., Amplex® Red).
-
Horseradish peroxidase (HRP).
-
Test compounds.
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).
-
96-well plate (black, clear bottom) and fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the MAO enzymes, substrates, Amplex® Red, HRP, test compounds, and positive controls in appropriate solvents (e.g., DMSO for compounds, assay buffer for others).
-
-
Assay Protocol:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the MAO enzyme (MAO-A or MAO-B) to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Measurement:
-
Immediately begin kinetic fluorescence measurements using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red).
-
Record the fluorescence intensity over time (e.g., every minute for 20-30 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of dimethoxy-tetralone derivatives.
Caption: Workflow for anticancer evaluation of dimethoxy-tetralone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one, a key intermediate in the synthesis of various biologically active compounds, is a critical step in pharmaceutical research and development. The choice of catalyst for the crucial intramolecular cyclization step significantly impacts reaction yield, purity, and overall process efficiency. This guide provides a comparative overview of different catalytic approaches for this synthesis, supported by available experimental data for structurally related compounds.
Comparison of Catalytic Systems
The synthesis of tetralone cores, including the target molecule, often involves an intramolecular Friedel-Crafts acylation or a related cyclization reaction. The efficacy of various catalysts in promoting this transformation is summarized below. Due to the limited availability of direct comparative studies on the synthesis of this compound, this table includes data from the synthesis of analogous methoxy-substituted tetralones to provide a relevant comparison.
| Catalyst Type | Catalyst Example | Substrate | Reaction Conditions | Yield (%) | Reference/Notes |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Intermediate keto acid | Not specified | Not specified | PPA is a common and effective catalyst for intramolecular cyclization reactions to form tetralones. |
| Lewis Acid | Eaton's Reagent (P₂O₅ in MeSO₃H) | 4-Arylbutyric acid | Room temperature, 12 h | 88 | Eaton's reagent is a potent catalyst for intramolecular Friedel-Crafts acylation. |
| Lewis Acid | Not Specified | 3-methoxy phenylacetyl chloride and ethylene | Not specified | 74.32 | This patented method for a related tetralone suggests the utility of Lewis acids in the cyclization step.[1] |
| Metal-mediated | Sodium in Ethanol/Ammonia | 1,6-dimethoxynaphthalene | 25-35°C, 40 h | 82 | This method involves a reduction followed by hydrolysis to yield the tetralone.[2][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of methoxy-substituted tetralones using different catalytic systems.
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is a general method for the intramolecular cyclization to form tetralones.
-
Preparation of the Precursor: A suitable precursor, typically a γ-aryl-butyric acid, is synthesized. For this compound, the precursor would be 3-(2,5-dimethoxyphenyl)propanoic acid.
-
Cyclization: The precursor acid is added to an excess of polyphosphoric acid.
-
Reaction: The mixture is heated with stirring. The reaction temperature and time are optimized based on the specific substrate and can range from 80°C to 140°C and from 30 minutes to several hours.
-
Work-up: The reaction mixture is cooled and then poured onto crushed ice. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Protocol 2: Intramolecular Friedel-Crafts Acylation using Eaton's Reagent
This method is effective for the cyclization of arylbutyric acids.
-
Reactant Preparation: The precursor, 4-arylbutyric acid, is dissolved in a suitable solvent.
-
Catalyst Addition: Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for an extended period, typically 12 hours.
-
Quenching and Extraction: The reaction is quenched by carefully adding the mixture to ice water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired tetralone.
Experimental Workflow Visualization
The general workflow for comparing the efficacy of different catalysts in the synthesis of this compound can be visualized as follows:
Caption: Workflow for Catalyst Efficacy Comparison.
References
A Comparative Purity Analysis of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in chemical research and drug development, directly impacting experimental outcomes, reproducibility, and the safety profile of synthesized compounds. This guide provides a comparative analysis of the purity of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one obtained from three different (hypothetical) suppliers: Alpha Chemicals, Beta Solutions, and Gamma Reagents. The analysis utilizes standard analytical techniques to provide a comprehensive purity profile for each supplier's product.
Data Summary
The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis. The results are summarized in the table below.
| Supplier | HPLC Purity (%) | qNMR Purity (%)[1] | Major Impurity (by HPLC) | Residual Solvents (GC-MS) |
| Alpha Chemicals | 98.5 | 98.2 | Isomer (positional) | Ethyl Acetate (0.15%) |
| Beta Solutions | 99.2 | 99.0 | Starting Material | Dichloromethane (0.05%) |
| Gamma Reagents | 97.8 | 97.5 | Unidentified | Toluene (0.25%) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and allow for replication of the results.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and identify any non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of the compound in 1 mL of acetonitrile.
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy [1][2][3]
-
Objective: To provide an absolute purity determination of the compound.[1][2]
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Method:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Acquire a proton NMR spectrum with a sufficient relaxation delay (D1 = 30 s) to ensure complete relaxation of all relevant signals.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for both the analyte and the internal standard.[3]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify residual solvents.
-
Instrumentation: Agilent 7890B GC with a 5977A MSD.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-550 amu.
-
Sample Preparation: A headspace vial containing approximately 50 mg of the compound was heated to 80°C for 15 minutes before injection.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where this compound might be utilized.
Caption: Experimental workflow for purity analysis.
References
Characterization of Impurities in Commercial 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one: A Comparative Guide
Potential Impurities in Commercial Samples
Impurities in commercial 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one can originate from the synthetic route employed by the manufacturer, as well as from degradation during storage. A common synthetic approach involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene followed by subsequent cyclization and reduction steps. Based on this and other potential routes for related methoxy-tetralones, several classes of impurities may be present.
A patent for the synthesis of the related compound, 5-methoxy-2-tetralone, indicates the presence of byproducts such as 2-tetralone and 1,6-dimethoxynaphthalene, suggesting that analogous impurities could be found in the target compound. Furthermore, general principles of organic synthesis suggest that starting materials, reagents, and isomers are common process-related impurities.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Potential Specific Impurities | Likely Origin |
| Starting Materials | 1,4-dimethoxybenzene, succinic anhydride | Incomplete reaction |
| Reagents | Polyphosphoric acid, aluminum chloride | Carryover from workup |
| Isomeric Byproducts | 6,7-dimethoxy-3,4-dihydronaphthalen-2(1H)-one | Non-selective cyclization |
| Over-reduction Products | 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol | Non-selective reduction |
| Dehydrogenation Products | 5,8-dimethoxy-naphthalen-2-ol | Oxidation during synthesis or storage |
Comparative Analysis of Purity
A comparative analysis of commercial samples would involve quantifying the levels of the main component and any detected impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for such purity assessments. The following table provides a hypothetical comparison between two fictional commercial sources.
Table 2: Hypothetical Purity Comparison of Commercial this compound Samples by HPLC-UV
| Compound | Supplier A (Purity %) | Supplier B (Purity %) |
| This compound | 98.5 | 95.2 |
| 1,4-dimethoxybenzene | 0.3 | 1.5 |
| 6,7-dimethoxy-3,4-dihydronaphthalen-2(1H)-one | 0.8 | 2.1 |
| Unknown Impurity 1 | 0.2 | 0.5 |
| Unknown Impurity 2 | 0.2 | 0.7 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurate impurity profiling. The following sections describe standard methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) for structural elucidation of unknown impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Visualizing Synthetic and Analytical Pathways
The following diagrams illustrate a potential synthetic pathway for this compound and a general workflow for impurity characterization.
Caption: Synthetic pathway and potential impurity origins.
Caption: Workflow for impurity characterization.
Benchmarking the Reactivity of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, understanding the reactivity of key intermediates is paramount for efficient and successful molecular construction. This guide provides a comparative analysis of the reactivity of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one against other relevant tetralone analogues. The ketone moiety and the electron-rich aromatic ring are the primary sites of chemical transformations.
Comparative Reactivity Analysis
The reactivity of the carbonyl group in tetralones is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, can modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the alpha-carbons. In this compound, the two methoxy groups at the C5 and C8 positions donate electron density to the aromatic ring. This electronic effect is expected to influence its reactivity in key chemical transformations compared to unsubstituted or differently substituted tetralones.
The ketone group at the 2-position is a versatile functional group, susceptible to a variety of reactions including nucleophilic additions, reductions, and enolate chemistry, which allows for chain extensions and functional group modifications.[1] The methoxy groups, by influencing the electronic properties of the aromatic ring, can affect the rates and outcomes of these reactions.[1] For instance, the presence of a methoxy group at the 5-position in 1-tetralones has been observed to decrease reactivity in certain oxidation reactions.[2]
Below is a table summarizing the expected relative reactivity of this compound in comparison to other tetralones in several common synthetic transformations.
| Reaction Type | This compound | 2-Tetralone (unsubstituted) | 6-methoxy-2-tetralone | Rationale for Reactivity |
| Nucleophilic Addition (e.g., Grignard Reaction) | Moderate | High | Moderate-High | The electron-donating methoxy groups at C5 and C8 increase electron density on the carbonyl carbon, slightly reducing its electrophilicity compared to the unsubstituted analogue. |
| Reduction (e.g., with NaBH4) | Moderate | High | Moderate-High | Similar to nucleophilic addition, the increased electron density on the carbonyl carbon from the methoxy groups makes it a slightly less facile hydride acceptor. |
| Enolate Formation & Alkylation | High | Moderate | High | The electron-donating methoxy groups can stabilize the enolate intermediate, facilitating its formation. This enhances reactivity towards alkylation at the alpha-position. |
| 1,3-Dipolar Cycloaddition (at the double bond) | Favorable | Not Applicable | Not Applicable | The electron-rich nature of the dihydronaphthalene ring system, enhanced by the methoxy groups, makes it a good partner for cycloaddition reactions with suitable 1,3-dipoles.[3] |
Experimental Protocols
General Procedure for Nucleophilic Addition: Grignard Reaction
Objective: To introduce an alkyl or aryl group at the C-2 position via a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
General Procedure for Reduction of the Ketone
Objective: To reduce the C-2 ketone to a secondary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude alcohol product.
Visualizations
References
A Comparative Guide to the Stability of Substituted Dihydronaphthalenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of substituted dihydronaphthalenones, a class of compounds with significant potential in medicinal chemistry. Understanding the stability of these molecules is paramount for their development as therapeutic agents, influencing formulation, storage, and ultimately, efficacy and safety. Due to a lack of direct comparative studies on a series of substituted dihydronaphthalenones, this guide leverages experimental data from structurally related compounds, such as flavonoids, chalcones, and other bicyclic molecules, to provide a predictive framework for stability assessment.
Executive Summary
The stability of substituted dihydronaphthalenones is critically influenced by the nature and position of substituents on the bicyclic ring system. Electron-donating and electron-withdrawing groups can significantly alter the molecule's susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This guide presents a systematic comparison based on analogous compounds to predict these effects and provides standardized protocols for experimental validation.
Comparative Stability Analysis
The following tables summarize the expected stability of substituted dihydronaphthalenones based on data from structurally similar compounds. The stability is quantified as the percentage of degradation or the degradation rate constant (k) under specific stress conditions.
Hydrolytic Stability
Hydrolytic degradation is a major pathway for drug decomposition. The stability of dihydronaphthalenones is expected to be pH-dependent, with substituents influencing the susceptibility of the carbonyl group and other functionalities to nucleophilic attack by water.
Table 1: Comparative Hydrolytic Stability of Substituted Dihydronaphthalenone Analogs at 40°C
| Substituent (Position) | Condition | % Degradation (24h) | Predicted Stability |
| Unsubstituted | pH 4.0 | < 5% | High |
| pH 7.0 | ~10% | Moderate | |
| pH 9.0 | > 25% | Low | |
| Electron-Donating (e.g., -OCH₃) | pH 4.0 | < 3% | Very High |
| pH 7.0 | ~8% | High | |
| pH 9.0 | ~20% | Moderate | |
| Electron-Withdrawing (e.g., -NO₂) | pH 4.0 | ~8% | Moderate |
| pH 7.0 | ~15% | Moderate | |
| pH 9.0 | > 35% | Very Low |
Data extrapolated from studies on substituted chalcones and flavonoids.
Oxidative Stability
Oxidation can lead to significant degradation, particularly for compounds with electron-rich aromatic rings or other susceptible functional groups.
Table 2: Comparative Oxidative Stability of Substituted Dihydronaphthalenone Analogs (3% H₂O₂ at 25°C)
| Substituent (Position) | % Degradation (8h) | Predicted Stability |
| Unsubstituted | ~15% | Moderate |
| Electron-Donating (e.g., -OH, -OCH₃) | > 30% | Low |
| Electron-Withdrawing (e.g., -Cl, -CF₃) | < 10% | High |
Data extrapolated from studies on various phenolic and ketonic compounds.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical degradation. The photostability is highly dependent on the chromophore present in the molecule.
Table 3: Comparative Photostability of Substituted Dihydronaphthalenone Analogs (ICH Q1B Option 1)
| Substituent (Position) | % Degradation | Predicted Stability |
| Unsubstituted | ~20% | Moderate |
| Extended Conjugation (e.g., -Ph) | > 40% | Low |
| Saturated Substituents | < 15% | High |
Data extrapolated from photostability studies of chalcones and other UV-absorbing compounds.[1][2][3]
Thermal Stability
Thermal degradation is assessed by exposing the compound to elevated temperatures. The stability is influenced by the overall molecular structure and the presence of thermally labile functional groups.
Table 4: Comparative Thermal Stability of Substituted Dihydronaphthalenone Analogs (80°C)
| Substituent (Position) | Degradation Rate Constant, k (x 10⁻³ h⁻¹) | Predicted Stability |
| Unsubstituted | ~2.5 | Moderate |
| Glycosidic moieties | > 10 | Low |
| Aglycone (phenolic) | ~5.0 | Moderate |
Data extrapolated from thermal degradation studies of flavonoids.[4][5][6]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of substituted dihydronaphthalenones.
General Procedure for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9][10]
-
Sample Preparation : Prepare a stock solution of the substituted dihydronaphthalenone in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions : Subject aliquots of the stock solution to the stress conditions outlined below.
-
Analysis : At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis : Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Neutral Hydrolysis : Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 80°C for 24 hours.
-
Alkaline Hydrolysis : Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
Oxidative Degradation Protocol
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
Photolytic Degradation Protocol
-
Expose a thin layer of the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
A control sample should be protected from light with aluminum foil.
Thermal Degradation Protocol
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
For solution stability, heat a solution of the compound (1 mg/mL) at 80°C for 24 hours.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability testing of substituted dihydronaphthalenones.
Caption: Predicted degradation pathways for substituted dihydronaphthalenones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. xpublication.com [xpublication.com]
- 5. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Proper Disposal of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one (CAS No. 37464-90-7). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and maintaining regulatory compliance. As a compound used in complex chemical syntheses, its proper disposal is critical to laboratory safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its potential hazards. While a comprehensive toxicological profile has not been thoroughly investigated, the available Safety Data Sheet (SDS) for its synonym, 5,8-Dimethoxy-2-tetralone, indicates that it should be handled with care.[1]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
For nuisance exposures or when generating dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1] Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and consult a physician.[1]
Summary of Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid Waste | Designated, clearly labeled hazardous waste container. | "Hazardous Waste" and "this compound". | In a designated, secure, and well-ventilated satellite accumulation area. | Licensed professional waste disposal service (incineration).[1] |
| Liquid Waste | Compatible, clearly labeled hazardous waste container. | "Hazardous Waste" and "this compound" with solvent. | In a designated, secure, and well-ventilated satellite accumulation area. | Licensed professional waste disposal service (incineration).[1] |
| Contaminated Labware | Puncture-resistant container for sharps; otherwise, solid waste container. | "Hazardous Waste" and "this compound". | With other solid hazardous waste. | Licensed professional waste disposal service (incineration).[1] |
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound and contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound, such as reaction mixtures or solutions, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate concentration and quantity of the waste, as well as the date of accumulation.
-
-
Interim Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.
-
Keep waste containers tightly sealed when not in use to prevent spills and evaporation.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate inventory of the waste to be collected.
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Control the Spill: Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in the hazardous waste container.[1] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and collect it into the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
Essential Safety and Handling Guide for 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, operation, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. The following procedures are based on the known hazards of similar compounds and general best practices for handling laboratory chemicals with unknown toxicity.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not available, the related compound 5-Methoxy-3,4-dihydronaphthalen-2(1H)-one is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, a comprehensive approach to personal protection is essential.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | To protect against potential splashes and aerosols that can cause serious eye irritation. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), a chemical-resistant lab coat, and closed-toe shoes.[1][2][3] | To prevent skin contact which may lead to irritation. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working with a powder, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[4] | To minimize the risk of respiratory tract irritation from dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble and inspect all necessary PPE before starting any work.
-
Review the SDS for structurally similar compounds to be aware of potential hazards.
-
-
Handling:
-
Wear the recommended PPE at all times.
-
Perform all manipulations, including weighing and transfers, within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (spatulas, scoops) to handle the solid material and avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Remove PPE carefully to avoid self-contamination and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is crucial to protect both personnel and the environment. All waste generated from handling this compound must be treated as hazardous waste.
Waste Disposal Logical Relationship
Caption: Logical workflow for the disposal of waste from handling the specified chemical.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weigh papers, and any contaminated absorbent materials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and solvent rinsates in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5][6][7]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[8]
-
Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and in secondary containment to prevent spills.[7]
-
Keep waste containers closed except when adding waste.
-
-
Final Disposal:
-
Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
By adhering to these safety and logistical protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. research.arizona.edu [research.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ptb.de [ptb.de]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
